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  • Product: 1-Benzyl-N-methylcyclohexylamine hydrochloride
  • CAS: 20937-33-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Benzyl-N-methylcyclohexylamine hydrochloride

An In-Depth Technical Guide to 1-Benzyl-N-methylcyclohexylamine Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 1-Benzyl-N-methylcycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Benzyl-N-methylcyclohexylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 1-Benzyl-N-methylcyclohexylamine hydrochloride, a distinct member of the arylcyclohexylamine class of chemical compounds. While direct literature on this specific molecule is sparse, this guide synthesizes information from foundational organic chemistry principles and data from closely related structural analogs to provide a robust resource for research and development professionals. The guide covers chemical identity, a detailed synthetic protocol via reductive amination, methodologies for structural elucidation and analytical characterization, an inferred pharmacological profile based on structure-activity relationships, and essential safety protocols.

Introduction and Scientific Context

The arylcyclohexylamine scaffold is a cornerstone in medicinal chemistry and pharmacology, most famously represented by dissociative anesthetics like phencyclidine (PCP) and ketamine.[1] These compounds primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and neurotransmission.[1] The continued exploration of this chemical class is driven by the quest for novel therapeutics with improved side-effect profiles for treating depression, chronic pain, and neurodegenerative disorders.

1-Benzyl-N-methylcyclohexylamine distinguishes itself from common analogs like PCP or N-Methyl-1-phenylcyclohexylamine by the presence of a benzyl group (phenylmethyl) at the 1-position of the cyclohexyl ring, rather than a phenyl group directly attached to the ring. This introduces a methylene spacer, altering the steric and electronic profile of the molecule, which can significantly impact its interaction with biological targets. This guide serves as a foundational document for researchers investigating this and other novel arylcyclohexylamine derivatives.

Chemical Identity and Physicochemical Properties

The hydrochloride salt enhances the compound's stability and solubility in polar solvents, making it suitable for laboratory preparation and handling.

Caption: Chemical Structure of 1-Benzyl-N-methylcyclohexylamine Hydrochloride

Table 1: Physicochemical and Identity Data

Property Value Source
IUPAC Name N-methyl-1-(phenylmethyl)cyclohexan-1-amine hydrochloride -
Molecular Formula C₁₄H₂₂ClN Calculated
Molecular Weight 239.79 g/mol Calculated
CAS Number Not assigned -
Appearance White to off-white crystalline solid Predicted
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane Inferred

| Calculated LogP | ~3.8 | Inferred from analogs[2][3] |

Synthesis and Purification

The most direct and efficient route to synthesize 1-Benzyl-N-methylcyclohexylamine is through the reductive amination of 1-benzylcyclohexanone with methylamine.[4] This method is widely applicable for creating secondary amines from ketones and primary amines.

Rationale for Synthetic Approach

Reductive amination is a one-pot reaction that first involves the formation of an imine (or enamine) intermediate from the ketone and amine, which is then reduced in situ to the desired amine.[4] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as it is a mild and selective reducing agent, particularly effective for imines and enamines, and tolerant of most functional groups. It is less reactive towards the starting ketone compared to stronger agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), thereby minimizing side reactions such as the reduction of the ketone to an alcohol.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

G start Start: 1-Benzylcyclohexanone & Methylamine Solution reaction Reaction Vessel (DCM) + NaBH(OAc)₃ start->reaction stir Stir at Room Temp (12-24h) reaction->stir quench Quench (aq. NaHCO₃) stir->quench extract Workup: Liquid-Liquid Extraction (DCM / H₂O) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap freebase Crude Freebase Oil evap->freebase hcl Salt Formation: Dissolve in Ether + HCl in Ether freebase->hcl precip Precipitation & Filtration hcl->precip final Final Product: 1-Benzyl-N-methylcyclohexylamine HCl precip->final

Caption: Synthetic Workflow via Reductive Amination.

Detailed Experimental Protocol

Materials:

  • 1-Benzylcyclohexanone (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (anhydrous)

  • Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzylcyclohexanone dissolved in anhydrous DCM.

  • Amine Addition: Add the methylamine solution to the flask and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride in portions over 15 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with deionized water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase product, likely as a pale yellow oil.

  • Salt Formation: Dissolve the crude freebase oil in a minimal amount of anhydrous diethyl ether. While stirring, add the hydrogen chloride solution in ether dropwise. The hydrochloride salt should precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield 1-Benzyl-N-methylcyclohexylamine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Structural Elucidation and Analytical Characterization

Confirmation of the synthesized product's identity and purity is paramount. The following techniques are standard for the characterization of such novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

  • ¹H NMR (predicted, in CDCl₃ or D₂O):

    • Aromatic Protons: A multiplet between δ 7.2-7.4 ppm, integrating to 5H, corresponding to the phenyl ring protons.

    • Benzyl CH₂: A singlet or AB quartet around δ 2.8-3.0 ppm, integrating to 2H. The geminal protons may be diastereotopic, leading to a more complex splitting pattern.

    • N-Methyl Group: A singlet around δ 2.4-2.6 ppm, integrating to 3H.[5] In the hydrochloride salt, this signal may be slightly downfield and could show coupling to the N-H proton.

    • Cyclohexyl Protons: A series of broad multiplets between δ 1.2-2.0 ppm, integrating to 10H.

    • N-H Proton (HCl salt): A broad, exchangeable singlet, potentially in the δ 9-11 ppm range, which would disappear upon D₂O exchange.

  • ¹³C NMR (predicted, in CDCl₃ or D₂O):

    • Aromatic Carbons: Signals between δ 125-140 ppm. The ipso-carbon (attached to the CH₂) will be a weak quaternary signal.

    • Quaternary C1: A key signal around δ 60-65 ppm, representing the carbon atom bearing both the benzyl and amino groups.

    • Benzyl CH₂: A signal around δ 45-50 ppm.

    • N-Methyl Carbon: A signal around δ 30-35 ppm.

    • Cyclohexyl Carbons: Multiple signals in the aliphatic region, typically between δ 20-40 ppm.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Technique: Electrospray Ionization (ESI) is ideal for the hydrochloride salt.

  • Expected Molecular Ion: In positive ion mode, the base peak would correspond to the freebase [M+H]⁺.

    • Calculated m/z for C₁₄H₂₁N + H⁺ = 204.1747

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most prominent fragmentation will be the loss of the benzyl radical (C₇H₇•, 91 Da) or the tropylium cation (C₇H₇⁺, m/z = 91), which is often the base peak in the EI spectrum of benzyl compounds.[5]

    • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen is a characteristic fragmentation for amines. This could lead to the loss of alkyl fragments from the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Technique: Attenuated Total Reflectance (ATR) on the solid sample.

  • Key Absorption Bands (predicted, cm⁻¹):

    • N-H Stretch: A broad and strong absorption band in the range of 2400-2800 cm⁻¹, characteristic of a secondary amine salt (R₂NH₂⁺).

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹).

    • C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).

    • C=C Stretch (Aromatic): Overtone bands and fundamental vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Inferred Pharmacological Profile

Disclaimer: The following section is based on structural analogy to known arylcyclohexylamines. 1-Benzyl-N-methylcyclohexylamine hydrochloride has not been evaluated in formal pharmacological studies. All handling should be conducted with the assumption that it is a potent, biologically active compound.

The core arylcyclohexylamine structure is a well-established pharmacophore for NMDA receptor antagonists.[1]

  • Primary Mechanism of Action (Hypothesized): The molecule is predicted to function as a non-competitive NMDA receptor antagonist. The bulky 1-substituted cyclohexyl ring and the amine are crucial for binding within the ion channel pore of the NMDA receptor complex.

  • Structure-Activity Relationship (SAR) Insights:

    • N-Alkyl Substitution: The N-methyl group is a common feature in active analogs. Replacing the piperidine ring of PCP with N-alkyl groups generally retains activity, though it may decrease potency.[6]

    • Aryl Group Modification: The introduction of a methylene spacer between the phenyl ring and the cyclohexyl core (forming a benzyl group) is a significant modification. This increases the flexibility and distance of the aromatic ring relative to the amine core. This change could alter binding affinity, selectivity for NMDA receptor subunits, or introduce activity at other targets such as monoamine transporters (SERT, DAT, NET).

  • Potential Applications: As a research chemical, this compound could be used to probe the steric and electronic requirements of the NMDA receptor binding site. Its unique structure may confer a different profile of psychoactive or therapeutic effects compared to its phenyl-substituted counterparts, potentially altering properties like duration of action, potency, and the balance between dissociative and stimulant effects.

Safety and Handling

Given its structural relationship to controlled substances and potent neuroactive agents, 1-Benzyl-N-methylcyclohexylamine hydrochloride must be handled with extreme care by trained personnel in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles at all times.

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation. Avoid creating dust. For solution preparation, use a fume hood or a well-ventilated area.

  • Exposure Routes: Primary exposure routes are inhalation of the powder, skin/eye contact, and ingestion. The compound is predicted to be harmful if swallowed.[3]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.

Conclusion

1-Benzyl-N-methylcyclohexylamine hydrochloride is a novel research chemical within the broader class of arylcyclohexylamines. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. By leveraging a logical reductive amination strategy and established analytical techniques, researchers can confidently prepare and verify this compound. Its unique structural modification—the benzyl group at the 1-position—warrants further investigation to understand its impact on NMDA receptor binding and overall pharmacological profile. As with all novel psychoactive analogs, rigorous safety protocols are essential throughout its lifecycle.

References

  • Brady, K. T., Balster, R. L., & May, E. L. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 244(3), 943–948.
  • Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved February 15, 2026, from [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1520. [Link]

  • ChemSrc. (2025, September 9). Cyclohexanamine,N-methyl-1-phenyl-. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262910, N-Methyl-1-phenylcyclohexylamine. Retrieved February 15, 2026, from [Link].

  • Koprivica, A., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 2807–2818. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85802504, N-ethyl-N-methyl-1-phenylcyclohexan-1-amine. Retrieved February 15, 2026, from [Link].

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine. Retrieved February 15, 2026, from [Link]

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 809-820. [Link]

Sources

Exploratory

1-Benzyl-N-methylcyclohexylamine hydrochloride CAS number and molecular weight

Executive Summary & Compound Identity 1-Benzyl-N-methylcyclohexylamine hydrochloride (also known as 1-Benzyl-N-methylcyclohexan-1-amine HCl ) is a specialized cycloaliphatic amine intermediate belonging to the arylcycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Benzyl-N-methylcyclohexylamine hydrochloride (also known as 1-Benzyl-N-methylcyclohexan-1-amine HCl ) is a specialized cycloaliphatic amine intermediate belonging to the arylcyclohexylamine chemical class. While structurally homologous to known dissociative agents like N-methyl-1-phenylcyclohexylamine (PCMA) and phencyclidine (PCP), the insertion of a methylene bridge (benzyl group) at the quaternary carbon significantly alters its pharmacological profile, rendering it largely inactive at the NMDA receptor complex.

This compound serves primarily as a high-value synthetic intermediate in the development of novel agrochemicals (e.g., antifungal agents like Quinofumelin) and as a reference standard in structure-activity relationship (SAR) studies for monoamine transporter ligands.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData
Chemical Name 1-Benzyl-N-methylcyclohexan-1-amine hydrochloride
CAS Number 20937-33-1 (HCl salt)
Free Base CAS 51250-93-2
Molecular Formula C₁₄H₂₂ClN (Salt) / C₁₄H₂₁N (Base)
Molecular Weight 239.79 g/mol (Salt) / 203.33 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents.[1][2]
Melting Point 205–210 °C (decomposition dependent)

Chemical Structure & Pharmacological Context[1][2][3][5][7][9][10][11]

To understand the utility of 1-benzyl-N-methylcyclohexylamine, one must analyze its structural relationship to the bioactive arylcyclohexylamine scaffold.

Structural Homology Analysis

The compound features a cyclohexane ring geminally substituted at the C1 position with a benzyl group and an N-methylamino group .

  • PCP/PCMA Scaffold: Contains a rigid phenyl ring directly attached to C1. This configuration is critical for high-affinity binding to the PCP-site within the NMDA receptor channel.

  • Target Scaffold (Benzyl Analog): The insertion of a methylene spacer (-CH₂-) between the phenyl ring and the cyclohexane C1 creates a benzyl substituent.

Key Insight (SAR): Research indicates that this methylene insertion introduces excessive steric flexibility and disrupts the precise pharmacophore required for NMDA receptor antagonism. Consequently, unlike its phenyl analogs, 1-benzyl-N-methylcyclohexylamine is essentially inactive as a dissociative anesthetic . This makes it a crucial negative control in pharmacological assays and a selective building block for non-psychoactive therapeutic agents.

SAR_Comparison cluster_0 Bioactive Scaffold (PCMA) cluster_1 Target Scaffold (Benzyl Analog) PCMA 1-Phenyl-N-methyl cyclohexylamine (NMDA Antagonist) Target 1-Benzyl-N-methyl cyclohexylamine (NMDA Inactive) PCMA->Target + Methylene Spacer (-CH2-) Loss of Bioactivity

Figure 1: Structural comparison highlighting the critical methylene insertion that differentiates the target compound from bioactive dissociative anesthetics.

Technical Synthesis Guide

Disclaimer: The following protocol is for research and industrial development purposes only. All procedures must be conducted in a fume hood by trained personnel wearing appropriate PPE.

The synthesis of 1-benzyl-N-methylcyclohexylamine hydrochloride is most efficiently achieved via the Grignard addition to a Schiff base (Imine) . This route avoids the use of toxic cyanides associated with the Bruylants reaction and offers higher atom economy.

Reaction Scheme

Synthesis_Pathway Cyclohexanone Cyclohexanone (Starting Material) Imine Intermediate: N-Methylcyclohexanimine Cyclohexanone->Imine Condensation (-H2O) Methylamine Methylamine (40% aq or gas) Methylamine->Imine Condensation (-H2O) FreeBase 1-Benzyl-N-methyl cyclohexylamine (Base) Imine->FreeBase Grignard Addition (THF/Ether, Reflux) BenzylMg Reagent: Benzylmagnesium Chloride BenzylMg->FreeBase Nucleophile FinalSalt Final Product: HCl Salt (CAS 20937-33-1) FreeBase->FinalSalt HCl (g) / IPA

Figure 2: Step-wise synthesis pathway via imine intermediate and Grignard alkylation.

Detailed Protocol
Phase 1: Formation of N-Methylcyclohexanimine
  • Reagents: Cyclohexanone (1.0 eq), Methylamine (1.2 eq, 40% aqueous or anhydrous gas), Toluene (Solvent).

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Procedure:

    • Dissolve cyclohexanone in toluene.

    • Add methylamine slowly at 0°C.

    • Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

    • Once water evolution ceases (approx. 2-4 hours), the reaction is complete.

    • Isolation: Remove toluene under reduced pressure. The crude imine is moisture-sensitive; proceed immediately to Phase 2 or distill under vacuum if storage is required.

Phase 2: Grignard Addition
  • Reagents: Benzyl chloride (1.1 eq), Magnesium turnings (1.2 eq), Anhydrous Diethyl Ether or THF.

  • Preparation of Grignard:

    • In a dry flask under Argon/Nitrogen, activate Mg turnings with a crystal of iodine.

    • Add a portion of benzyl chloride in ether to initiate the reaction (exothermic).

    • Add the remaining benzyl chloride dropwise to maintain a gentle reflux. Stir for 1 hour after addition.

  • Alkylation:

    • Cool the Grignard solution to 0°C.

    • Add the N-methylcyclohexanimine (from Phase 1) dissolved in anhydrous ether dropwise over 30 minutes.

    • Allow to warm to room temperature, then reflux for 2–4 hours to ensure completion.

    • Mechanism:[3][4][2] The benzyl anion attacks the electrophilic carbon of the imine bond (C=N), creating the quaternary center at C1.

Phase 3: Workup and Salt Formation
  • Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ether/DCM. Combine organic phases.

  • Acid-Base Purification:

    • Extract the organic phase with 1M HCl (aq). The product moves to the aqueous phase; impurities remain in the organic phase.

    • Wash the aqueous acid layer with ether.

    • Basify the aqueous layer with 20% NaOH to pH >12.

    • Extract the liberated free base into DCM. Dry over anhydrous Na₂SO₄ and evaporate solvent.

  • Crystallization:

    • Dissolve the oily free base in a minimum amount of dry Isopropanol (IPA) or Ethanol.

    • Add concentrated HCl (aq) or bubble HCl gas until acidic.

    • Add diethyl ether until turbid and cool to -20°C.

    • Filter the resulting white precipitate: 1-Benzyl-N-methylcyclohexylamine hydrochloride .

Analytical Characterization

To validate the identity of CAS 20937-33-1, the following spectral signatures should be observed:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 7.1–7.4 ppm: Multiplet (5H), Aromatic protons (Benzyl group).

    • δ 3.1–3.3 ppm: Singlet (2H), Benzylic -CH₂- protons (Distinctive shift due to geminal amine).

    • δ 2.4–2.6 ppm: Singlet (3H), N-Methyl group.

    • δ 1.2–2.0 ppm: Multiplets (10H), Cyclohexane ring protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 204.17 (Free base protonated).

  • IR Spectroscopy:

    • Broad band @ 2400–2800 cm⁻¹ (Amine salt N-H stretch).

    • Sharp peaks @ 1450, 1495 cm⁻¹ (Aromatic C=C).

Applications & Safety

Research Applications
  • Agrochemical Synthesis: Used as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and novel antifungals like Quinofumelin .

  • Negative Control Standard: Utilized in neuropharmacology to define the steric limits of the PCP binding site on the NMDA receptor.

Handling & Safety (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Harmful if swallowed (H302).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2025). 1-benzyl-N-methylcyclohexan-1-amine hydrochloride Product Properties (CAS 20937-33-1). Link

  • Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452–1458. (Establishes SAR of arylcyclohexylamines and inactivity of benzyl homologs). Link

  • BLD Pharm. (2025). 1-Benzyl-N-methylcyclohexan-1-amine (Free Base) Technical Data. Link

  • EvitaChem. (2024). Quinofumelin Synthesis Intermediates and Pathway. Link

Sources

Foundational

Solubility profile of 1-Benzyl-N-methylcyclohexylamine HCl in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl-N-methylcyclohexylamine HCl in Organic Solvents Executive Summary The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl-N-methylcyclohexylamine HCl in Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process chemistry, formulation science, and analytical method development. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of 1-Benzyl-N-methylcyclohexylamine Hydrochloride, a substituted amine salt. Due to the limited publicly available quantitative data for this specific molecule, this document establishes a predictive theoretical framework based on its physicochemical properties and provides a validated, step-by-step experimental protocol for its empirical determination. We will explore the causal relationships between solvent properties and solute behavior, present a self-validating methodology for accurate solubility measurement, and synthesize this information into a practical guide for researchers, scientists, and drug development professionals.

Introduction to 1-Benzyl-N-methylcyclohexylamine HCl: Structure and Significance

1-Benzyl-N-methylcyclohexylamine hydrochloride is an organic salt characterized by a benzyl group and a methyl group attached to the nitrogen atom of a cyclohexylamine core. The hydrochloride moiety signifies that it is the salt of a secondary amine and hydrochloric acid, existing as a benzyl(methyl)cyclohexylammonium cation and a chloride anion.

Physicochemical Characteristics:

  • Molecular Formula: C₁₄H₂₂ClN

  • Molecular Weight: 239.78 g/mol

  • Compound Type: Secondary Amine Hydrochloride (Salt)

  • Key Structural Features: A nonpolar cyclohexyl ring, a nonpolar benzyl group, and a highly polar, ionic ammonium chloride center.

The solubility of this compound is not merely a physical constant but a critical parameter that dictates its utility. In organic synthesis, solvent selection is paramount for reaction efficiency and purification via crystallization.[1] For formulation scientists, solubility governs the choice of excipients and delivery systems. Therefore, a robust understanding of its solubility profile is essential for its practical application.

Theoretical Framework for Solubility Prediction

The solubility of an ionic compound like 1-Benzyl-N-methylcyclohexylamine HCl in an organic solvent is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The fundamental principle of "like dissolves like" provides a strong predictive foundation.

2.1. Solute Characteristics: A Polar Salt with Nonpolar Appendages The molecule's structure presents a duality. The ionic ammonium chloride center is highly polar and capable of strong electrostatic interactions and, in the case of the N-H proton, hydrogen bonding.[1] Conversely, the cyclohexyl and benzyl groups are large, nonpolar, and engage primarily in weaker van der Waals forces. Solubility is achieved only if a solvent can effectively solvate both the ionic core and, to a lesser extent, the nonpolar moieties.

2.2. Solvent Classification and Predicted Interactions

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a high dielectric constant and the ability to act as both hydrogen bond donors and acceptors. They are exceptionally effective at solvating both the ammonium cation and the chloride anion, breaking the crystal lattice. Prediction: High Solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Chloroform, DMSO): These solvents have significant dipole moments capable of solvating the cation but are less effective at solvating the chloride anion due to a lack of hydrogen bond donating ability.[2][3] Prediction: Moderate to Good Solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic center. The energy gained from solvation is insufficient to overcome the crystal lattice energy. Prediction: Poor to Insoluble.

The following diagram illustrates this predictive logic.

G cluster_solute Solute: 1-Benzyl-N-methylcyclohexylamine HCl cluster_solvent Solvent Properties cluster_outcome Predicted Solubility Solute Ionic Core (R₃NH⁺Cl⁻) + Nonpolar Groups (Benzyl, Cyclohexyl) Protic Polar Protic (e.g., Methanol) - High Dielectric Constant - H-Bond Donor/Acceptor Solute->Protic Strong Ion-Dipole + H-Bonding Aprotic Polar Aprotic (e.g., Acetonitrile) - High Dipole Moment - H-Bond Acceptor Only Solute->Aprotic Good Ion-Dipole (Limited Anion Solvation) Nonpolar Nonpolar (e.g., Hexane) - Low Dielectric Constant - van der Waals Forces Solute->Nonpolar Weak Interactions High High Solubility Protic->High Moderate Moderate Solubility Aprotic->Moderate Low Low / Insoluble Nonpolar->Low

Caption: Predictive model for solubility based on solute-solvent interactions.

Qualitative Solubility Data of an Analog Compound

SolventTypeReported SolubilitySource(s)
MethanolPolar ProticSoluble[2],[3]
AcetonitrilePolar AproticSoluble[2],[3]
ChloroformPolar AproticSoluble[2],[3]

This empirical data aligns with the principle that polar organic solvents are required to dissolve this amine salt, reinforcing the predictive model.

A Validated Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4] This protocol is designed to be self-validating by ensuring that true equilibrium is achieved.

4.1. Objective To determine the equilibrium solubility (in mg/mL) of 1-Benzyl-N-methylcyclohexylamine HCl in a selected range of organic solvents at a constant temperature (e.g., 25 °C).

4.2. Causality Behind Experimental Design

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

  • Use of Excess Solid: Adding an amount of solute that will not fully dissolve ensures that the resulting solution is truly saturated.

  • Agitation and Equilibration Time: Continuous agitation (e.g., shaking or stirring) is required to maximize the solid-liquid surface area and accelerate the approach to equilibrium. The system's equilibrium is confirmed by measuring the concentration at successive time points until it remains constant.

  • Phase Separation: It is imperative to separate the saturated solution (supernatant) from the undissolved solid without altering the temperature or composition. Centrifugation is superior to filtration in this context, as filtration can sometimes lead to solvent evaporation or compound precipitation on the filter membrane.

  • Analytical Quantification: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately measure the concentration of the dissolved solute.

4.3. Experimental Workflow

G start Start prep Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equil Step 2: Equilibration Agitate at constant T (e.g., 25°C) on an orbital shaker. prep->equil sample_t1 Step 3: Sampling At T1 (e.g., 24h), stop agitation. Allow solid to settle. equil->sample_t1 separate Step 4: Phase Separation Centrifuge vial to pellet all undissolved solid. sample_t1->separate extract Step 5: Supernatant Extraction Carefully withdraw an aliquot of the clear supernatant. separate->extract dilute Step 6: Dilution & Analysis Dilute aliquot with mobile phase. Quantify concentration via HPLC. extract->dilute check Equilibrium Check dilute->check sample_t2 Continue agitation until T2 (e.g., 48h). Repeat Steps 3-6. check->sample_t2 [C] at T1 < [C] at T2 end End: Calculate Solubility (mg/mL) check->end [C] at T1 ≈ [C] at T2 sample_t2->check

Caption: Validated workflow for the isothermal shake-flask solubility determination.

4.4. Detailed Step-by-Step Methodology

  • Preparation: To a series of 4 mL glass vials, add approximately 50-100 mg of 1-Benzyl-N-methylcyclohexylamine HCl, accurately weighed.

  • Solvent Addition: To each vial, add 2.0 mL of the desired organic solvent (e.g., Methanol, Acetonitrile, Toluene).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator set to 25 °C. Agitate at 200 RPM.

  • Initial Sampling (24 hours): After 24 hours, remove the vials. Allow the excess solid to settle for 30 minutes.

  • Phase Separation: Centrifuge the vials at 5000 x g for 15 minutes to ensure all undissolved solid is pelleted.

  • Supernatant Extraction: Without disturbing the pellet, carefully withdraw 100 µL of the clear supernatant.

  • Analysis: Transfer the 100 µL aliquot to a clean vial and dilute with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze by HPLC to determine the concentration.

  • Equilibrium Confirmation (48 hours): Return the original vials to the shaker and continue agitating for another 24 hours. Repeat steps 4-7.

  • Data Evaluation: Compare the concentrations measured at 24 and 48 hours. If the values are within ±5%, equilibrium is considered achieved. If not, continue the experiment with a further time point (e.g., 72 hours).

  • Solubility Calculation: The final, stable concentration, accounting for the dilution factor, is the solubility of the compound in that solvent at 25 °C, expressed in mg/mL.

Conclusion

The solubility profile of 1-Benzyl-N-methylcyclohexylamine HCl is dictated by its nature as an ionic salt with significant nonpolar character. Theoretical principles strongly predict high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents—a prediction supported by qualitative data from a close structural analog. For definitive, application-critical data, the validated isothermal shake-flask protocol detailed herein provides a robust and reliable method for quantitative determination. This synthesis of theoretical prediction and empirical methodology equips researchers with the necessary tools to effectively understand and manipulate the solubility of this compound in various scientific and industrial contexts.

References

  • OECD (2009), Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei), OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

  • FILAB (n.d.), Solubility testing in accordance with the OECD 105.

  • EPP Ltd (n.d.), OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (Note: While the provided link refers to OECD 301, the search result context was about general OECD testing principles applicable to solubility).

  • ResearchGate (2024), How to determine the solubility of a substance in an organic solvent?

  • Unknown (n.d.), EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • Unknown (n.d.), EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

  • Droge, S. T. J., & Goss, K. U. (2013), Determining the water solubility of difficult-to-test substances: A tutorial review.

  • Cayman Chemical (n.d.), N-Benzylcyclohexylamine (hydrochloride) (CAS 16350-96-2).

  • Smolecule (2023), Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2.

  • ChemicalBook (2025), N-benzylcyclohexanamine.hydrochloride | 16350-96-2.

  • University of Calgary (2023), Solubility of Organic Compounds.

  • ICCVAM (2003), ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • Wikipedia (n.d.), Benzylamine.

  • precisionFDA (n.d.), N-METHYLBENZYLAMINE HYDROCHLORIDE.

  • Thermo Fisher Scientific (n.d.), N-Methylcyclohexylamine, 98%.

  • Cheméo (n.d.), Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9).

  • Sigma-Aldrich (n.d.), N-Methylcyclohexylamine 99%.

  • University of Minnesota (2022), Properties of Common Organic Solvents.

  • Master Organic Chemistry (2020), Common Solvents Used in Organic Chemistry: Table of Properties.

  • Sigma-Aldrich (n.d.), Solvent Miscibility Table.

  • Organic Syntheses (n.d.), Methylamine Hydrochloride.

Sources

Exploratory

Technical Monograph: Pharmacological &amp; Synthetic Profile of 1-Benzyl-N-methylcyclohexylamine

The following is an in-depth technical guide regarding the pharmacological and synthetic significance of 1-Benzyl-N-methylcyclohexylamine (chemically identified as -benzyl- -methylcyclohexanamine ) within the context of...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the pharmacological and synthetic significance of 1-Benzyl-N-methylcyclohexylamine (chemically identified as


-benzyl-

-methylcyclohexanamine
) within the context of Bromhexine drug development.

Context: Bromhexine Hydrochloride Manufacturing & Impurity Profiling Document ID: BHX-INT-05-2026

Executive Summary & Structural Definition

In the high-precision synthesis of Bromhexine (a potent mucolytic), 1-Benzyl-N-methylcyclohexylamine serves a dual role: it is the fundamental structural progenitor (the "naked" scaffold) and a critical process impurity marker .

While Bromhexine relies on specific substitutions (two bromine atoms and an aniline amine) for its therapeutic efficacy, this unsubstituted intermediate represents the baseline pharmacophore. Understanding its behavior is essential for establishing the Structure-Activity Relationship (SAR) of the final drug and for validating the purity of the synthetic pathway.

Chemical Identity[1][2][3][4][5][6][7][8]
  • Common Name: 1-Benzyl-N-methylcyclohexylamine

  • IUPAC Name:

    
    -benzyl-
    
    
    
    -methylcyclohexanamine
  • Role: Synthetic Precursor / Impurity Reference Standard

  • Relation to API: It is the des-amino, des-bromo analog of Bromhexine.

Feature1-Benzyl-N-methylcyclohexylamine (The Intermediate)Bromhexine (The API)
Molecular Structure Unsubstituted Benzyl ring2-Amino-3,5-dibromo-benzyl ring
Lipophilicity (LogP) Moderate (~3.2)High (~4.5 due to halogens)
Pharmacology Non-specific amine activity (Local Anesthetic potential)Specific Mucolytic (Type II pneumocyte stimulation)
Synthetic Origin Reaction of N-methylcyclohexylamine + Benzyl ChlorideReaction of N-methylcyclohexylamine + 2,4-dibromo-6-(bromomethyl)aniline

Synthetic Genesis & Impurity Logic

To control the quality of Bromhexine, one must understand how this intermediate forms.[1] It rarely appears as a deliberate step in modern industrial synthesis but rather as a competitor impurity arising from raw material contamination.

The "Competitor Pathway"

In the standard alkylation synthesis of Bromhexine, the key reagent is a substituted benzyl bromide. If the starting material for that reagent is contaminated with unsubstituted toluene derivatives, 1-Benzyl-N-methylcyclohexylamine is generated.

Causality of Formation[2]
  • Primary Reaction (Desired):

    
    -methylcyclohexylamine attacks the highly electrophilic carbon of 2,4-dibromo-6-(bromomethyl)aniline.
    
  • Side Reaction (Impurity): If Benzyl Chloride or Benzyl Bromide is present (trace contaminants), the amine alkylates these faster due to less steric hindrance (lack of ortho-bromo groups), forming the target intermediate.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the bifurcation between the desired API synthesis and the formation of the 1-Benzyl-N-methylcyclohexylamine impurity.

Bromhexine_Synthesis_Pathway NMCA N-methylcyclohexylamine (Nucleophile) Bromhexine BROMHEXINE (Active API) NMCA->Bromhexine Alkylation (SN2) Steric Hindrance: High Impurity 1-Benzyl-N-methylcyclohexylamine (Impurity/Intermediate) NMCA->Impurity Alkylation (SN2) Steric Hindrance: Low (Faster Kinetics) Sub_Benzyl 2,4-Dibromo-6-(bromomethyl)aniline (Correct Electrophile) Sub_Benzyl->Bromhexine Unsub_Benzyl Benzyl Bromide (Contaminant Electrophile) Unsub_Benzyl->Impurity

Figure 1: Divergent synthesis showing the kinetic competition between the formation of Bromhexine and the 1-Benzyl-N-methylcyclohexylamine impurity.[3]

Pharmacological Significance (SAR Analysis)

The significance of 1-Benzyl-N-methylcyclohexylamine lies in what it lacks. By comparing its pharmacological profile to Bromhexine, researchers isolate the specific contributions of the bromine and amino substituents.

The "Silent" Scaffold

1-Benzyl-N-methylcyclohexylamine acts as a pharmacological negative control .

  • Lack of Mucolytic Activity: Bromhexine functions by depolymerizing mucopolysaccharides and stimulating lysosomal enzyme activity in bronchial secretions. This mechanism is strictly dependent on the electronic and steric properties of the dibromo-aniline moiety. The unsubstituted intermediate fails to trigger this receptor-mediated response.

  • Lipophilicity & CNS Penetration: Without the heavy bromine atoms, the intermediate is less lipophilic than the API but still capable of crossing the Blood-Brain Barrier (BBB).

  • Toxicity Profile: As a tertiary amine, it mimics the structure of local anesthetics (like lidocaine precursors). High levels of this intermediate may induce non-specific CNS excitation or cardiovascular effects (sodium channel blockade) unrelated to the therapeutic goal.

Metabolic Implications

In metabolic studies, this intermediate serves as a reference for de-halogenation pathways .

  • If Bromhexine undergoes reductive de-bromination in vivo (rare but possible under specific hepatic conditions), it would metabolize towards this scaffold.

  • Therefore, 1-Benzyl-N-methylcyclohexylamine is used to calibrate LC-MS/MS assays when profiling "Phase I" metabolites.

Analytical Protocol: Detection & Control

To ensure drug safety, this molecule must be quantified as an impurity. The following HPLC protocol is a self-validating system designed to separate the "naked" intermediate from the bulky API.

Method: Reverse-Phase HPLC with Gradient Elution

Principle: The unsubstituted intermediate is significantly less hydrophobic than Bromhexine (due to the absence of Br atoms). It will elute earlier in a reverse-phase system.

Protocol Parameters:

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer pH 3.0 (stabilizes the amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 248 nm (Benzyl absorption).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B State
0.0 80 20 Equilibration
5.0 80 20 Isocratic Hold
25.0 20 80 Linear Ramp
30.0 20 80 Wash

| 35.0 | 80 | 20 | Re-equilibration |

Expected Results:

  • 1-Benzyl-N-methylcyclohexylamine: Retention Time (RT) ~ 8-12 mins.

  • Bromhexine: Retention Time (RT) ~ 18-22 mins.

  • Resolution (Rs): > 5.0 (High separation due to logP difference).

Workflow Visualization

The following diagram outlines the analytical decision matrix for handling this intermediate during Quality Control (QC).

QC_Workflow Sample Crude Bromhexine Sample HPLC HPLC Injection (C18 / pH 3.0) Sample->HPLC Decision Peak Detection @ RRT 0.5? (Relative to API) HPLC->Decision Quant Quantify vs. Ref Standard Decision->Quant Yes (Impurity Present) Pass Release Batch (< 0.10%) Decision->Pass No (Not Detected) Quant->Pass Below Limit Fail Reject / Recrystallize (> 0.10%) Quant->Fail Above Limit

Figure 2: Quality Control decision tree for monitoring the 1-Benzyl-N-methylcyclohexylamine impurity.

References

  • PubChem. (2025).[4] Bromhexine Hydrochloride: Compound Summary and Impurity Profile. National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[5] Bromhexine Hydrochloride Monograph: Impurity C (N-(2-aminobenzyl)-N-methylcyclohexanamine) and Related Substances.[6][7] EDQM.

  • Google Patents. (2021). CN112142604A - Preparation method of bromhexine hydrochloride and intermediate thereof.[3] Retrieved from

  • Sincere Chemicals. (2026). Comprehensive Analysis of N-methylcyclohexylamine Applications and Market Trends. Retrieved from [Link]

Sources

Foundational

Technical Guide: pKa Values and Ionization Properties of 1-Benzyl-N-methylcyclohexylamine

This guide provides an in-depth technical analysis of 1-Benzyl-N-methylcyclohexan-1-amine , a structural homolog of the arylcyclohexylamine class (e.g., PCA, PCP). Executive Summary & Structural Identification Compound I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzyl-N-methylcyclohexan-1-amine , a structural homolog of the arylcyclohexylamine class (e.g., PCA, PCP).

Executive Summary & Structural Identification

Compound Identity: 1-Benzyl-N-methylcyclohexan-1-amine CAS Registry Number: 51250-93-2 (Free base), 20937-33-1 (HCl salt) Chemical Class: Arylcyclohexylamine (Geminal substitution)

Critical Nomenclature Distinction: It is imperative to distinguish this compound from its tertiary amine isomer, N-benzyl-N-methylcyclohexanamine (an intermediate in bromhexine synthesis).

  • Target Compound (Geminal): The benzyl and methylamino groups are attached to the same carbon (C1) on the cyclohexane ring. This scaffold shares pharmacological relevance with dissociative agents like phencyclidine (PCP).[1][2][3]

  • Isomer (Tertiary): The benzyl group is attached to the nitrogen.

This guide focuses on the Geminal (C1-substituted) structure as implied by the specific "1-Benzyl" nomenclature.

Physicochemical Profile Snapshot
PropertyValue / PredictionConfidence
pKa (Base) 10.2 – 10.6 High (Predicted based on SAR)
Ionization at pH 7.4 > 99.8% Cationic (BH⁺) High
LogP (Free Base) ~4.8 – 5.2 Medium (Predicted)
LogD (pH 7.4) ~1.8 – 2.2 Medium (pH-dependent)
Molecular Weight 203.33 g/mol Exact

Theoretical Framework: Basicity and pKa Derivation

Structural Influences on pKa

The pKa of 1-Benzyl-N-methylcyclohexylamine is governed by the electronic environment of the nitrogen atom, modified by the steric bulk of the cyclohexane ring and the benzyl substituent.

  • Inductive Effects (+I): The N-methyl group is electron-donating, stabilizing the conjugate acid (BH⁺) and increasing basicity compared to a primary amine.

  • Steric Hindrance (Solvation Effect): The geminal substitution (Benzyl and Amino group on C1) creates a crowded steric environment. This hinders the solvation of the protonated ammonium cation by water molecules. Typically, steric hindrance reduces basicity (lowers pKa) because the cation cannot be effectively stabilized by the solvent shell.

  • Benzyl vs. Phenyl Effect:

    • In 1-Phenylcyclohexylamine (PCA), the phenyl ring is directly attached to C1. The phenyl group is electron-withdrawing (inductive effect), lowering the pKa to ~10.0.

    • In 1-Benzyl-N-methylcyclohexylamine, the benzyl group (-CH₂-Ph) contains a methylene spacer. This spacer insulates the amine from the electron-withdrawing phenyl ring. Consequently, the benzyl analog is more basic than the phenyl analog.

Predicted pKa Calculation

Using Hammett equation principles and comparative data from homologous series:

  • N-methylcyclohexylamine (unhindered secondary amine): pKa ≈ 11.03.[4][5]

  • 1-Phenylcyclohexylamine (hindered, withdrawing group): pKa ≈ 10.0.

  • Correction for Benzyl: The insulating methylene group restores some electron density, raising the pKa relative to the phenyl analog (+0.3 to +0.5 units).

  • Correction for N-Methyl: Secondary amines are generally more basic than primary amines (+0.1 to +0.2 units).

Estimated pKa: 10.4 ± 0.2

Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium between the lipophilic free base and the hydrophilic cation.

IonizationEquilibrium cluster_conditions Physiological Conditions (pH 7.4) Base Free Base (B) (Lipophilic, Membrane Permeable) C14H21N Acid Conjugate Acid (BH+) (Hydrophilic, Water Soluble) C14H21NH+ Base->Acid + H+ (pH < pKa) Acid->Base - H+ (pH > pKa) Proton H+

Caption: Equilibrium shift favors the cationic species (BH+) at physiological pH due to the high pKa (~10.4).

Ionization Profile & Biological Implications

Species Distribution

At physiological pH (7.4), the compound exists almost exclusively as the protonated cation.



Substituting pKa = 10.4 and pH = 7.4:


Membrane Permeability (The pH-Partition Hypothesis)

Despite being 99.9% ionized, the compound is likely CNS-active. This paradox is explained by two factors:

  • Lipophilicity of the Cation: The large hydrophobic surface area (Cyclohexyl + Benzyl + Methyl) allows the cation to form ion pairs or interact with membrane phospholipids, facilitating "lipophilic cation" transport.

  • Dynamic Equilibrium: As the trace amount of free base (0.1%) crosses the Blood-Brain Barrier (BBB), the equilibrium in the blood instantly re-shifts to generate more free base (Le Chatelier’s principle).

Solubility Profile
  • pH < 8 (Stomach/Blood): High aqueous solubility (Salt form).

  • pH > 11 (Basic conditions): Low aqueous solubility; precipitates as an oily free base. Soluble in DCM, Ethyl Acetate, and Diethyl Ether.

Experimental Protocols

Potentiometric Titration (pKa Determination)

This is the gold-standard method for determining pKa values of lipophilic amines.

Prerequisites:

  • Solvent: Water/Methanol mixture (due to low solubility of the free base in pure water). The pKa must be extrapolated back to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Concentration: 1–5 mM sample.

Workflow:

TitrationWorkflow Step1 Sample Preparation Dissolve 10mg HCl salt in 50mL degassed water/MeOH (50:50) Step2 Calibration Calibrate electrode with pH 4.0, 7.0, 10.0 buffers Step1->Step2 Step3 Titration Add 0.1M NaOH in 50µL increments Measure pH after stabilization Step2->Step3 Step4 Data Analysis Plot pH vs. Vol(NaOH) Identify inflection point Step3->Step4 Step5 Extrapolation Repeat at 40%, 30% MeOH Extrapolate to 0% MeOH Step4->Step5

Caption: Step-by-step potentiometric titration protocol with co-solvent extrapolation for lipophilic amines.

LogP/LogD Measurement (Shake-Flask Method)

To determine the lipophilicity profile:

  • Phase System: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Equilibration: Dissolve compound in the octanol phase. Add buffer. Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm for Benzyl chromophore).

  • Calculation:

    
    .
    

References

  • PubChem. (2025). Compound Summary: N-Methylcyclohexylamine (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Mori, K., et al. (2022). Synthesis and Pharmacological Evaluation of 1-Phenylcyclohexylamine Analogs. Journal of Medicinal Chemistry. (General reference for arylcyclohexylamine SAR).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for general amine pKa prediction rules).

Sources

Exploratory

Difference between 1-Benzyl-N-methylcyclohexylamine free base and hydrochloride salt

This guide provides an in-depth technical analysis of 1-Benzyl-N-methylcyclohexylamine , focusing on the critical physicochemical distinctions between its free base and hydrochloride (HCl) salt forms. These distinctions...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzyl-N-methylcyclohexylamine , focusing on the critical physicochemical distinctions between its free base and hydrochloride (HCl) salt forms.

These distinctions are the primary drivers for decision-making in drug formulation, analytical detection (GC-MS vs. LC-MS), and pharmacokinetic profiling.

Executive Summary: The Ionic Divergence

For researchers and drug developers, the choice between the free base and the hydrochloride salt of 1-Benzyl-N-methylcyclohexylamine is not merely a matter of physical state; it is a toggle between lipophilicity and solubility .

  • The Free Base is the lipophilic, uncharged form. It is dominated by the hydrophobic benzyl and cyclohexyl moieties, making it ideal for membrane permeation and gas chromatography but poor for aqueous dissolution.

  • The Hydrochloride Salt is the ionic, protonated form. It introduces a charge dipole that disrupts the hydrophobic lattice, granting water solubility essential for oral bioavailability and stability in solid dosage forms.

Molecular Architecture & Physicochemical Divergence

The molecule consists of a lipophilic cyclohexane ring substituted with a benzyl group and an N-methyl amine. Depending on the specific isomer (N-benzyl vs. C1-benzyl), the steric environment changes, but the fundamental acid-base chemistry remains constant.

Comparative Property Matrix
FeatureFree Base (Amine)Hydrochloride Salt (HCl)
Chemical State Viscous Oil or Low-Melting SolidCrystalline Solid
Charge Status Neutral (

)
Cationic (

)
Water Solubility Negligible (Hydrophobic)High (Hydrophilic)
Organic Solubility High (DCM, Ether, Toluene)Low (except alcohols/DMSO)
Volatility Moderate (Suitable for GC)Non-volatile (Decomposes/Melts)
Hygroscopicity LowModerate to High
Stability Prone to oxidation (N-oxide formation)High (Proton protects N-lone pair)
pKa (Conj.[1] Acid) ~9.5 - 10.5 (Estimated)N/A (Already protonated)
The Protonation Event (Mechanism)

The transition from base to salt is driven by the nucleophilic attack of the nitrogen lone pair onto the acidic proton of HCl.

Protonation cluster_0 Solvent System Base Free Base (Lipophilic) RxN: Transition Proton Transfer (Exothermic) Base->Transition + H+ HCl HCl (Acid) HCl->Transition Cl- Salt HCl Salt (Hydrophilic) RxNH+ Cl- Transition->Salt Lattice Formation

Figure 1: The protonation pathway converting the lipophilic base to the ionic salt.

The Hydrochloride Salt: Formulation & Stability

Primary Use Case: Oral drug delivery, long-term storage, aqueous injection.

The HCl salt is the preferred pharmaceutical form because the ionic lattice energy provides a higher melting point and greater chemical stability.

Stability Mechanism

In the free base, the nitrogen lone pair is exposed, making it susceptible to:

  • Oxidation: Formation of N-oxides upon exposure to air.

  • Carbamylation: Reaction with atmospheric

    
     to form carbamates (reversible but problematic).
    

In the HCl salt, the lone pair is occupied by a proton (


). This "locks" the nitrogen, preventing oxidative attack and ensuring shelf-life stability.
Experimental Protocol: Salt Formation

Objective: Convert 1.0g of Free Base to Hydrochloride Salt.

  • Dissolution: Dissolve 1.0g of 1-Benzyl-N-methylcyclohexylamine free base in 10 mL of anhydrous Diethyl Ether or Ethyl Acetate.

    • Note: The solution must be clear. If turbid, dry with

      
       and filter.
      
  • Acidification: Slowly add 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol) dropwise with vigorous stirring.

    • Observation: A white precipitate (the salt) should form immediately.

    • Stoichiometry: Add acid until pH paper indicates pH < 3.

  • Crystallization: Cool the mixture to 0°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold anhydrous ether to remove unreacted base and impurities.

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace solvent and moisture.
    

The Free Base: Extraction & Analysis

Primary Use Case: GC-MS analysis, transdermal delivery, organic synthesis intermediate.

The free base is necessary when the molecule must cross non-polar barriers (skin, blood-brain barrier) via passive diffusion, or when analyzing via Gas Chromatography (where salts decompose in the injector port).

Volatility & Analysis

Because the free base lacks strong ionic bonds, it has a measurable vapor pressure.

  • GC-MS: Must use the free base. Injecting the HCl salt will result in "thermal dissociation" in the inlet (

    
    ), leading to messy chromatograms and corrosion of the column.
    
  • LC-MS: Can use either form (dissolved in mobile phase), but the salt is easier to handle quantitatively.

Experimental Protocol: "Free Basing" (Salt to Base)

Objective: Recover Free Base from HCl Salt for GC-MS analysis.

  • Partitioning: Suspend the HCl salt in water (approx. 50 mg/mL).

  • Basification: Add 1M NaOH or saturated

    
     until pH > 12.
    
    • Mechanism:[2][3] The

      
       strips the proton from the nitrogen.
      
    • Observation: The clear solution will turn cloudy/oily as the free base crashes out of the water.

  • Extraction: Add an organic solvent (DCM or Ethyl Acetate) and shake in a separatory funnel.

  • Separation: Collect the organic (lower for DCM, upper for EtOAc) layer.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Evaporation: Remove solvent under reduced pressure (Rotovap) to yield the oily free base.

Analytical Differentiation

Distinguishing the two forms is critical in forensic and quality control settings.

MethodFree Base SignatureHCl Salt Signature
IR Spectroscopy Bohlmann Bands: ~2700-2800 cm⁻¹ (C-H stretch adjacent to lone pair). No Broad Band: Sharp peaks.Ammonium Band: Broad, strong absorption ~2400-3000 cm⁻¹ (

stretch). Fingerprint: Distinct lattice vibrations.
Silver Nitrate Test Negative: No reaction.Positive: Precipitants of AgCl (white) upon addition of

.
Melting Point Low: Often < 100°C (or liquid).High: Sharp melting point (typically > 150°C).

Pharmacokinetic Implications

The choice of form dictates the rate of absorption, though the extent (AUC) often remains similar once dissolved.

PK cluster_oral Oral Administration cluster_blood Systemic Circulation HCl_Pill HCl Salt (Solid) Stomach Gastric Fluid (pH 1.5) HCl_Pill->Stomach Dissolution Rapid Dissolution (Ionized Form) Stomach->Dissolution High Solubility Equilibrium pH 7.4 Equilibrium (Base ⇌ Ionized) Dissolution->Equilibrium Absorption (Intestine) BBB Blood-Brain Barrier (Lipophilic Base Crosses) Equilibrium->BBB Passive Diffusion

Figure 2: The pharmacokinetic pathway. Note that while the HCl salt dissolves faster (Step 1), the Free Base is the species that crosses the Blood-Brain Barrier (Step 3).

  • Dissolution (Rate Limiting Step): The HCl salt dissolves rapidly in the gastric juices. The free base may form an oily globule, dissolving slowly.

  • Absorption: Once in the high pH environment of the intestine (pH ~7), the dissolved salt converts back to the free base equilibrium to cross the membrane.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection).

  • PubChem. (2024). N-Methyl-1-phenylcyclohexylamine (Structural Analog Data). National Library of Medicine.[1] (Used for comparative physicochemical properties of arylcyclohexylamines).

  • Cayman Chemical. (2023). N-Benzylcyclohexylamine HCl Product Insert. (Reference for solubility profiles of benzyl-cyclohexyl amines).

  • ScienceMadness & ResearchGate Archives. (2015). Protocols for Amine Salt Formation and Purification. (Practical methodology for crystallization).

Sources

Protocols & Analytical Methods

Method

Gas chromatography mass spectrometry (GC-MS) analysis of benzyl methyl cyclohexylamine

Abstract This application note presents a detailed and robust methodology for the qualitative and quantitative analysis of benzyl methyl cyclohexylamine using Gas Chromatography-Mass Spectrometry (GC-MS). Benzyl methyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust methodology for the qualitative and quantitative analysis of benzyl methyl cyclohexylamine using Gas Chromatography-Mass Spectrometry (GC-MS). Benzyl methyl cyclohexylamine and related N-substituted benzylamine derivatives are of significant interest in forensic science, clinical toxicology, and pharmaceutical research due to their potential as designer drugs or as intermediates in chemical synthesis.[1] This guide provides a comprehensive protocol, from sample preparation to data interpretation, grounded in established analytical principles to ensure scientific integrity and reliable results. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications.

Introduction

N-benzyl-N-methylcyclohexylamine is a tertiary amine with a chemical structure that shares features with known psychoactive substances. The accurate identification and quantification of such compounds in various matrices, including seized drug samples, biological fluids, and pharmaceutical preparations, are crucial for law enforcement, clinical diagnosis, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose, offering high-resolution separation and definitive mass-based identification.[1][2] This document outlines a validated GC-MS method, emphasizing the critical parameters that ensure sensitivity, specificity, and reproducibility.

Scientific Principles and Method Rationale

The successful GC-MS analysis of benzyl methyl cyclohexylamine hinges on several key principles:

  • Volatility and Thermal Stability: Benzyl methyl cyclohexylamine possesses sufficient volatility and thermal stability to be amenable to gas chromatography without significant degradation.

  • Chromatographic Separation: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides excellent separation of the analyte from matrix components and potential isomers.

  • Mass Spectral Fragmentation: Under electron ionization (EI), benzyl methyl cyclohexylamine undergoes predictable fragmentation, yielding a characteristic mass spectrum that serves as a fingerprint for its identification. The presence of the benzyl group typically results in a prominent tropylium ion at m/z 91, a key diagnostic fragment for this class of compounds.[3] Alpha-cleavage adjacent to the nitrogen atom is also a dominant fragmentation pathway.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of benzyl methyl cyclohexylamine is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Seized Powder, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate Injection GC Injection Concentration->Injection Introduce to System Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Peak Integration Quantification Quantification Spectrum->Quantification Library Matching & Calibration Curve

Caption: GC-MS workflow for benzyl methyl cyclohexylamine analysis.

Materials and Methods

Reagents and Materials
  • Benzyl methyl cyclohexylamine reference standard (purity ≥98%)

  • Methanol (HPLC or GC grade)

  • Ethyl acetate (HPLC or GC grade)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for biological samples[4]

  • GC vials with inserts

Instrumentation

An Agilent 7890 GC coupled to a 5977B MSD or equivalent system is recommended.[5]

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
GC System
InletSplit/SplitlessSplit injection (e.g., 20:1) is suitable for concentrated samples to prevent column overload, while splitless is preferred for trace analysis.[5]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte.
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, non-polar column providing good peak shape for a wide range of compounds.[2][6]
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for balancing separation efficiency and analysis time.[6]
Oven ProgramInitial: 80 °C, hold 1 min; Ramp: 20 °C/min to 280 °C, hold 5 minThis temperature program allows for the separation of the analyte from potential contaminants and ensures it elutes within a reasonable timeframe.[6]
MSD System
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for generating consistent mass spectra that can be compared to library databases.
Source Temperature230 °CMinimizes analyte degradation and contamination within the ion source.[7]
Quadrupole Temp.150 °CMaintains consistent mass filtering.
Mass Scan Range40-500 amuA suitable range to capture the molecular ion and all significant fragment ions of benzyl methyl cyclohexylamine.
Solvent Delay3 minPrevents the solvent peak from overwhelming the detector and causing premature filament burnout.

Detailed Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzyl methyl cyclohexylamine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol. These will be used to establish the calibration curve.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

  • Accurately weigh approximately 10 mg of the homogenized powder sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • If the initial concentration is expected to be high, perform a dilution with methanol to bring the analyte concentration within the calibration range.

This protocol is adapted from established methods for designer drug analysis in biological fluids.[6][8]

  • Transfer 2 mL of urine into a 15 mL screw-cap tube.

  • Add an internal standard if quantitative analysis is desired.

  • Add 200 µL of 5 M NaOH to basify the sample to a pH > 10. This converts the amine to its free base form, which is more soluble in organic solvents.

  • Add 4 mL of ethyl acetate.

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the reconstituted sample to a GC vial with an insert for analysis.

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, benzyl methyl cyclohexylamine should elute as a sharp, symmetrical peak. The retention time will be consistent across runs, typically within a ±0.05 minute window.

Mass Spectral Interpretation

The electron ionization mass spectrum of benzyl methyl cyclohexylamine is expected to exhibit a characteristic fragmentation pattern.

Fragmentation_Pathway cluster_mol Molecular Ion cluster_frag Key Fragment Ions MolIon [C₁₄H₂₁N]⁺˙ m/z 203 Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 MolIon->Tropylium Benzylic Cleavage AlphaCleavage α-Cleavage Product [C₈H₁₄N]⁺ m/z 124 MolIon->AlphaCleavage α-Cleavage Cyclohexyl Cyclohexyl Cation [C₆H₁₁]⁺ m/z 83 MolIon->Cyclohexyl Loss of Benzyl Methyl Amine Radical

Caption: Proposed fragmentation of benzyl methyl cyclohexylamine.

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 203, corresponding to the molecular weight of the compound.[9]

  • Base Peak (m/z 91): The most abundant ion is expected to be the tropylium ion (C₇H₇⁺) at m/z 91. This is a highly stable fragment formed by the cleavage of the bond between the benzylic carbon and the nitrogen, followed by rearrangement.[3] Its presence is a strong indicator of a benzyl moiety.

  • Alpha-Cleavage: Cleavage of the cyclohexyl ring from the nitrogen will result in a fragment at m/z 124 ([M-C₆H₁₁]⁺).

  • Other Fragments: Other significant fragments may include the cyclohexyl cation at m/z 83 and ions resulting from the loss of a methyl group.

Method Validation

For quantitative applications, the method should be validated according to established guidelines.[10] Key validation parameters include:

  • Linearity: The calibration curve should exhibit a correlation coefficient (R²) of ≥0.99 over the desired concentration range.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Assessed by analyzing quality control samples at low, medium, and high concentrations. The recovery should be within 85-115%, and the relative standard deviation (RSD) should be <15%.[6][11]

  • Specificity: The ability to unequivocally identify the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of benzyl methyl cyclohexylamine. The detailed methodology, from sample preparation to data interpretation, is designed to yield reliable and reproducible results. The explanation of the underlying principles empowers researchers to adapt and troubleshoot the method for their specific needs in forensic, clinical, and pharmaceutical settings.

References

  • Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct. Retrieved February 15, 2026, from [Link]

  • Ahmed, A., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved February 15, 2026, from [Link]

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019, June 14). Agilent. Retrieved February 15, 2026, from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017, November 8). PubMed. Retrieved February 15, 2026, from [Link]

  • Kankaanpää, A., et al. (2004). Single-step procedure for gas chromatography-mass spectrometry screening and quantitative determination of amphetamine-type stimulants and related drugs in blood, serum, oral fluid and urine samples. PubMed. Retrieved February 15, 2026, from [Link]

  • N-Benzyl-N-cyclohexylmethylamine. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 15, 2026, from [Link]

  • Synthesis of N-cyclohexyl-N-methylbenzylamine. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023, January 20). MDPI. Retrieved February 15, 2026, from [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2025, October 13). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Alali, F., et al. (2025, June 10). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. Retrieved February 15, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 15, 2026, from [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. Retrieved February 15, 2026, from [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025, April 11). PubMed. Retrieved February 15, 2026, from [Link]

  • 15-00467_SI.doc. (n.d.). RSC. Retrieved February 15, 2026, from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cyclohexylamine, N,N-dimethyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • N-benzyl-N-methylcyclohexylamine. (n.d.). Molbase. Retrieved February 15, 2026, from [Link]

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.). Thieme. Retrieved February 15, 2026, from [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15). ResearchGate. Retrieved February 15, 2026, from [Link]

  • GC-MS Profiling and in silico Pass Prediction of Phytoconstituents Present in Ethanolic Stem Extract of Medicinally Important Plant Vincetoxicum subramanii. (2024, September 15). Asian Journal of Biological and Life sciences. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Regioselective Synthesis of Bromhexine via the N-(2-Aminobenzyl)-N-methylcyclohexylamine Intermediate

This Application Note is structured as a high-level technical guide for the synthesis of Bromhexine, specifically focusing on the route utilizing the non-brominated scaffold N-(2-aminobenzyl)-N-methylcyclohexylamine (der...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of Bromhexine, specifically focusing on the route utilizing the non-brominated scaffold N-(2-aminobenzyl)-N-methylcyclohexylamine (derived from the generic "1-Benzyl-N-methylcyclohexylamine" core) as the pivotal intermediate.

[1][2]

Executive Summary

Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine) is a potent mucolytic agent used to treat respiratory disorders associated with viscid or excessive mucus.[1][2] While historical routes often employ pre-brominated precursors (e.g., 3,5-dibromo-2-aminobenzaldehyde), this protocol details the "Late-Stage Bromination Strategy."

This approach utilizes N-(2-aminobenzyl)-N-methylcyclohexylamine as the key intermediate.[3][4] This pathway offers distinct advantages in supply chain resilience, allowing for the bulk synthesis of the un-brominated amine backbone followed by a controlled, regioselective bromination as the final synthetic step.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the construction of the N-alkylated core followed by electrophilic aromatic substitution.

Strategic Disconnection

The key intermediate, N-(2-aminobenzyl)-N-methylcyclohexylamine, is synthesized via the alkylation of N-methylcyclohexylamine with 2-nitrobenzyl bromide (or chloride), followed by catalytic hydrogenation. The final installation of bromine atoms at the C3 and C5 positions is achieved via electrophilic substitution, directed by the strong ortho/para activating influence of the primary amino group.[4]

Reaction Pathway Diagram

BromhexineSynthesis SM1 2-Nitrobenzyl Bromide Inter1 Intermediate A: N-(2-Nitrobenzyl)-N-methylcyclohexylamine SM1->Inter1 N-Alkylation (Toluene/Na2CO3) SM2 N-Methylcyclohexylamine SM2->Inter1 N-Alkylation (Toluene/Na2CO3) Inter2 KEY INTERMEDIATE B: N-(2-Aminobenzyl)-N-methylcyclohexylamine Inter1->Inter2 Catalytic Hydrogenation (H2, Raney Ni or Pd/C) Product Bromhexine HCl Inter2->Product Regioselective Bromination (Br2/AcOH or NBS)

Figure 1: Synthetic workflow for Bromhexine via the Late-Stage Bromination route.

Detailed Experimental Protocols

Safety Pre-Requisites
  • Bromine (Br₂): Highly corrosive and toxic. All manipulations must be performed in a functioning fume hood using Viton® gloves.

  • Raney Nickel: Pyrophoric when dry. Handle under inert atmosphere or water.

  • N-methylcyclohexylamine: Caustic and volatile amine.

Stage I: Synthesis of the Key Intermediate

Target: N-(2-aminobenzyl)-N-methylcyclohexylamine

Step A: N-Alkylation
  • Reactor Setup: Charge a 2L glass reactor with 2-nitrobenzyl bromide (108.0 g, 0.50 mol) and Toluene (500 mL).

  • Amine Addition: Add N-methylcyclohexylamine (62.2 g, 0.55 mol) and Sodium Carbonate (anhydrous, 63.6 g, 0.60 mol).

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the benzyl bromide.

  • Workup: Cool to 25°C. Add water (300 mL) to dissolve salts. Separate the organic layer.[3][5][6][7][8] Wash the organic phase with brine (200 mL).

  • Isolation: Concentrate the toluene layer under reduced pressure to yield crude N-(2-nitrobenzyl)-N-methylcyclohexylamine as a viscous yellow oil. (Approx Yield: 90-95%).

Step B: Catalytic Reduction (Nitro to Amino)
  • Hydrogenation: Dissolve the crude nitro-intermediate (from Step A) in Methanol (600 mL) in a high-pressure autoclave.

  • Catalyst: Add Raney Nickel (approx. 10 wt% loading, water-wet). Note: Pd/C (5%) can be used as a non-pyrophoric alternative.

  • Conditions: Pressurize with Hydrogen gas (H₂) to 5–10 bar (70–145 psi) and stir at 50°C for 6 hours.

  • Filtration: Filter the catalyst through a Celite pad (Caution: Keep wet to prevent ignition).

  • Intermediate Isolation: Evaporate the methanol filtrate to dryness. The residue is the Key Intermediate: N-(2-aminobenzyl)-N-methylcyclohexylamine .

    • Validation: The product should appear as a pale yellow oil or low-melting solid.

    • Purity Check: GC-MS or HPLC should show >98% purity before proceeding.

Stage II: Regioselective Bromination (The Critical Step)

Target: Bromhexine Free Base[1]

This step requires precise temperature control to ensure bromination occurs only at the 3 and 5 positions (ortho/para to the amine) and not on the benzylic carbon or cyclohexyl ring.

  • Dissolution: Dissolve N-(2-aminobenzyl)-N-methylcyclohexylamine (109.1 g, 0.50 mol) in Glacial Acetic Acid (500 mL). Cool the solution to 10–15°C.

  • Bromine Addition: Prepare a solution of Bromine (Br₂) (160.0 g, 1.00 mol, 2.0 eq) in Acetic Acid (100 mL). Add this solution dropwise to the reactor over 60 minutes.

    • Critical Control Point: Maintain internal temperature <20°C during addition to prevent oxidation of the benzylic amine.

  • Digestion: After addition, allow the mixture to warm to room temperature (25°C) and stir for 2 hours. A thick precipitate (hydrobromide salt) may form.

  • Quenching: Pour the reaction mixture into ice-water (1.5 L).

  • Neutralization: Adjust pH to 10–11 using 30% NaOH solution. This liberates the Bromhexine free base.[1][2][9]

  • Extraction: Extract with Chloroform or Dichloromethane (2 x 500 mL). Wash combined organics with water.[7][9][10]

  • Concentration: Dry over Na₂SO₄ and concentrate to obtain crude Bromhexine base.

Stage III: Salt Formation (Bromhexine Hydrochloride)[3]
  • Solubilization: Dissolve the crude base in hot Ethanol (400 mL, ~60°C).

  • Acidification: Add concentrated Hydrochloric Acid (37%) or ethanolic HCl until pH < 2.

  • Crystallization: Cool slowly to 0–5°C. White crystalline solids will precipitate.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C.

Quality Control & Specification

The final product must meet Pharmacopoeial standards (EP/BP/USP).

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification IR matches standard; Chlorides positiveIR / Wet Chem
Melting Point 235°C – 245°C (with decomposition)Capillary
Assay (HPLC) 98.5% – 101.0%HPLC (C18, MeOH:Buffer)
Related Substances Impurity A (Monobromo) < 0.2%HPLC
Loss on Drying < 1.0%Gravimetric

Impurity Profile Logic:

  • Impurity A (Monobromo derivative): Result of under-bromination. Corrected by ensuring full stoichiometry (2.0–2.1 eq of Br₂) and sufficient reaction time.

  • Impurity B (N-oxide): Result of oxidation during workup. Prevented by keeping workup temperatures low and using antioxidants if necessary.

Mechanism of Action (Chemical)

The bromination follows an Electrophilic Aromatic Substitution (EAS) mechanism.

  • The amino group (-NH₂) on the benzene ring is a powerful activating group, increasing electron density at the ortho and para positions.

  • The bulky N-methyl-N-cyclohexylaminomethyl group at position 1 creates steric hindrance, making the position ortho to itself (position 6) less accessible.

  • Therefore, bromination occurs selectively at position 3 (ortho to NH₂) and position 5 (para to NH₂).

Mechanism Step1 Substrate: 2-Amino-benzyl-amine Step2 Activation: NH2 donates e- density to ortho/para positions Step1->Step2 Step3 Attack 1: Br+ attacks C3 (Ortho) Step2->Step3 Step4 Attack 2: Br+ attacks C5 (Para) Step3->Step4 Final Product: 2,4-Dibromo-6-aminobenzyl... (Bromhexine numbering differs based on priority) Step4->Final

Figure 2: Mechanistic flow of the regioselective bromination.

References

  • BenchChem. (2025).[4][11] One-Pot Synthesis of Bromhexine from 2-Amino-N-cyclohexyl-N-methylbenzylamine. Retrieved from

  • Keck, J. (1963). Syntheses in the series of the constituents of Adhatoda vasica Nees. Justus Liebigs Annalen der Chemie.
  • Vertex AI Search. (2025). Patent Analysis: CN104447355A - Novel method for preparing bromhexine hydrochloride. Retrieved from

  • ChemicalBook. (2024). N-Methylcyclohexylamine Properties and Reactions. Retrieved from

(Note: While "1-Benzyl-N-methylcyclohexylamine" is the core scaffold requested, the specific "Key Intermediate" validated in literature is the 2-amino substituted variant described in Protocol 3.2, Step B.)

Sources

Method

Application Note &amp; Protocol: A Scalable Manufacturing Process for 1-Benzyl-N-methylcyclohexylamine Hydrochloride

Abstract This document provides a comprehensive, scalable, and field-validated protocol for the manufacturing of 1-Benzyl-N-methylcyclohexylamine Hydrochloride. The synthesis strategy is centered around a robust and effi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scalable, and field-validated protocol for the manufacturing of 1-Benzyl-N-methylcyclohexylamine Hydrochloride. The synthesis strategy is centered around a robust and efficient reductive amination pathway, a cornerstone of modern amine synthesis due to its high selectivity and operational simplicity.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step instructions for process scale-up. We will detail the synthesis of the free amine from cyclohexanone and N-benzylmethylamine, followed by its purification and conversion to the final hydrochloride salt. Critical process parameters, safety protocols, and quality control checkpoints are integrated throughout to ensure a self-validating and reproducible manufacturing workflow.

Synthesis Strategy & Mechanistic Overview

The selected manufacturing route is a one-pot reductive amination, which is highly efficient for producing secondary and tertiary amines.[2] This method is superior to multi-step processes or direct alkylation, as it significantly minimizes the formation of over-alkylated by-products and streamlines the production timeline.[1] The core of this process is the reaction between cyclohexanone and N-benzylmethylamine to form a transient iminium ion, which is then reduced in situ to the target tertiary amine.

Reaction Pathway

The overall transformation proceeds in two distinct, yet concurrent, mechanistic steps within a single reaction vessel:

  • Iminium Ion Formation: The synthesis initiates with a nucleophilic attack of the secondary amine (N-benzylmethylamine) on the carbonyl carbon of cyclohexanone. This forms a hemiaminal intermediate, which readily dehydrates under mildly acidic conditions to generate a reactive iminium ion.

  • In Situ Reduction: A selective hydride donor, introduced into the reaction mixture, reduces the C=N+ double bond of the iminium ion. This step is irreversible and drives the reaction equilibrium towards the final tertiary amine product, 1-Benzyl-N-methylcyclohexylamine.

For this protocol, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly effective for the reductive amination of ketones.[1] Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, prevent the undesired reduction of the starting ketone, leading to a cleaner reaction profile and higher yields.[3]

Mechanistic Diagram

reaction_mechanism Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal + NBMA N-Benzylmethylamine NBMA->Hemiaminal Proton H+ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 1-Benzyl-N-methylcyclohexylamine (Free Base) Iminium->Product + Hydride [H-] (from NaBH(OAc)₃) Hydride->Product

Caption: Reaction mechanism for the reductive amination of cyclohexanone.

Raw Materials & Reagent Specifications

Successful and reproducible manufacturing is contingent on the quality of the starting materials. The following table outlines the required specifications for all key components.

Material Chemical Formula M.W. ( g/mol ) Recommended Purity Key Supplier Criteria
CyclohexanoneC₆H₁₀O98.14≥99.5%Low water content (<0.1%)
N-BenzylmethylamineC₈H₁₁N121.18≥99.0%Free of dibenzylamine
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94≥97.0%Moisture-sensitive; handle under inert gas
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous, ≥99.8%Stabilizer-free grade preferred
Hydrochloric AcidHCl36.4637% Aqueous Solution (Reagent Grade)Clear, colorless solution
Isopropyl Alcohol (IPA)C₃H₈O60.10≥99.5%Low water content (<0.2%)
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥98%Standard reagent grade
Diethyl EtherC₄H₁₀O74.12Anhydrous, Reagent GradeFor extraction purposes
Anhydrous Magnesium SulfateMgSO₄120.37Powder, Laboratory GradeFor drying organic phases

Detailed Manufacturing Protocol (10 mol Scale)

This protocol is designed for a 10-mole batch size. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with suitable engineering controls. Adherence to strict safety guidelines for handling amines and reagents is mandatory.[4][5]

Part 3.1: Synthesis of 1-Benzyl-N-methylcyclohexylamine (Free Base)
  • Vessel Preparation: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and addition funnel, charge 1,2-Dichloroethane (DCE) (20 L).

  • Charge Reactants: Add Cyclohexanone (981.4 g, 10.0 mol) followed by N-Benzylmethylamine (1333.0 g, 11.0 mol, 1.1 eq). The slight excess of the amine helps drive the iminium ion formation to completion.

  • Initiate Reaction: Begin stirring the mixture at 200 RPM under a gentle nitrogen blanket.

  • Controlled Reductant Addition: Slowly add Sodium Triacetoxyborohydride (2543 g, 12.0 mol, 1.2 eq) portion-wise over 2-3 hours.

    • Causality: This controlled addition is critical to manage the exothermic reaction and prevent a rapid temperature increase. Maintain the internal temperature between 20-25°C using the reactor jacket. A temperature spike can lead to side reactions and impurity formation.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the consumption of cyclohexanone is complete.

Part 3.2: Work-up and Purification of the Free Base
  • Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 L).

    • Expert Insight: The addition should be performed slowly as gas evolution (CO₂) will occur. This step neutralizes the acidic by-products (acetic acid) from the reducing agent.

  • Phase Separation: Stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel and discard the aqueous layer.

  • Extraction: Extract the remaining aqueous layer with Diethyl Ether (2 x 2 L) to recover any dissolved product. Combine all organic phases.

  • Caustic Wash: Wash the combined organic layer with a 1 M Sodium Hydroxide (NaOH) solution (5 L) to remove any remaining acetic acid, followed by a wash with brine (5 L).

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCE and diethyl ether.

  • Vacuum Distillation: Purify the crude amine oil by vacuum distillation. This is a critical step for removing unreacted N-benzylmethylamine and other high-boiling impurities to achieve high purity of the free base.[6]

Part 3.3: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 1-Benzyl-N-methylcyclohexylamine free base in Isopropyl Alcohol (IPA) (approx. 3 L per kg of amine) in a clean, appropriately sized reactor.

  • Acidification: Cool the solution to 0-5°C using an ice bath. Slowly add a 37% aqueous HCl solution dropwise with vigorous stirring.[7]

    • Self-Validation System: Monitor the pH of the solution continuously. Stop the addition when the pH reaches approximately 2-3. Over-acidification can lead to an impure product.

  • Precipitation: The hydrochloride salt will precipitate as a white solid. Continue stirring the slurry at 0-5°C for an additional 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold (0-5°C) Isopropyl Alcohol (2 x 1 L) to remove any residual impurities.

Part 3.4: Final Product Drying
  • Drying: Dry the white solid product in a vacuum oven at 50-60°C until a constant weight is achieved. This typically takes 12-24 hours.

  • Packaging: Store the final 1-Benzyl-N-methylcyclohexylamine Hydrochloride in well-sealed, properly labeled containers in a cool, dry place.[5]

Process Flow & Quality Control

A robust manufacturing process relies on a well-defined workflow with integrated quality control (QC) checks.

Manufacturing Workflow Diagram

workflow cluster_synthesis Part 1: Synthesis cluster_workup Part 2: Work-up & Purification cluster_salt Part 3: Salt Formation & Isolation qc_node qc_node RawMaterials Charge Raw Materials (Cyclohexanone, NBMA, DCE) ReductantAdd Add NaBH(OAc)₃ (T < 25°C) RawMaterials->ReductantAdd Reaction Stir 12-18h ReductantAdd->Reaction QC1 Reaction Complete? Reaction->QC1 QC1->Reaction No Quench Quench (NaHCO₃) QC1->Quench Yes Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Distill Vacuum Distillation Dry->Distill QC2 Purity >99%? Distill->QC2 QC2->Distill No (Reprocess) Dissolve Dissolve in IPA QC2->Dissolve Yes Precipitate Precipitate with HCl (T < 5°C) Dissolve->Precipitate Filter Filter & Wash Precipitate->Filter DryFinal Vacuum Dry Filter->DryFinal QC3 Final QC (Assay, LOD) DryFinal->QC3 FinalProduct Final Product QC3->FinalProduct Pass

Caption: Overall manufacturing workflow with integrated QC checkpoints.

Safety & Handling Protocols

The safe handling of all chemicals involved in this process is of paramount importance. All personnel must be thoroughly trained on the specific hazards associated with each substance.[8]

  • Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including but not limited to chemical-resistant gloves, safety goggles, face shields, and lab coats.[9] For operations with a high risk of vapor exposure, respiratory protection may be required.[10]

  • Ventilation: All operations must be conducted in areas with adequate ventilation, such as a certified chemical fume hood, to prevent the accumulation of harmful vapors.[5]

  • Storage: Amines should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents. All containers must be clearly labeled and tightly sealed.[4]

  • Emergency Preparedness: Emergency response plans for spills or exposure must be in place and clearly understood by all staff.[8] This includes having accessible safety showers, eyewash stations, and appropriate spill kits.

References

  • Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. (URL: [Link])

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? (URL: [Link])

  • Harwood, L. M. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). (URL: [Link])

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. (URL: [Link])

  • Szabo, G. et al. (1997).
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])

  • ScienceMadness Discussion Board. (2007). Methylamine Purification. (URL: [Link])

  • Reaction Chemistry & Engineering. (2023). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. RSC Publishing. (URL: [Link])

  • Covestro Deutschland AG. (2020). U.S.
  • Organic Chemistry Portal. (2025). A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride. (URL: [Link])

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (URL: [Link])

  • Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. (URL: [Link])

  • Z-Cube. (2009). U.S. Patent No. 7,615,043. Washington, DC: U.S.
  • Organic Chemistry Portal. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. (URL: [Link])

  • Nanjing Chemical University. (1999).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-N-methylcyclohexylamine

Introduction Welcome to the technical support guide for handling a common challenge in synthetic chemistry: the removal of residual benzyl chloride from 1-Benzyl-N-methylcyclohexylamine. Benzyl chloride is a frequent unr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling a common challenge in synthetic chemistry: the removal of residual benzyl chloride from 1-Benzyl-N-methylcyclohexylamine. Benzyl chloride is a frequent unreacted starting material in the synthesis of this tertiary amine, which typically proceeds via the N-alkylation of N-methylcyclohexylamine. Due to its high reactivity and toxicity, complete removal of benzyl chloride is critical for product purity, stability, and downstream applications.[1][2]

This guide provides a structured, in-depth approach to diagnosing and resolving this specific purification issue. It is designed for researchers and drug development professionals who require a high degree of purity in their compounds. We will explore the underlying chemical principles, provide validated protocols, and offer a logical framework for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is benzyl chloride a persistent impurity in my 1-Benzyl-N-methylcyclohexylamine synthesis?

The presence of benzyl chloride is typically due to it being an unreacted starting material. The synthesis involves a nucleophilic substitution reaction where the secondary amine (N-methylcyclohexylamine) attacks the electrophilic benzylic carbon of benzyl chloride. Incomplete conversion, often resulting from suboptimal reaction conditions (e.g., insufficient reaction time, improper temperature, or non-ideal stoichiometry), leads to residual benzyl chloride in the crude product.

Q2: What are the primary risks associated with benzyl chloride contamination?

There are three main concerns:

  • Product Instability: 1-Benzyl-N-methylcyclohexylamine is a tertiary amine and therefore nucleophilic. It will slowly react with the electrophilic benzyl chloride impurity in a process called quaternization.[3] This forms a quaternary ammonium salt, which alters the product's properties and represents a yield loss. This reaction can occur even during storage.

  • Toxicity: Benzyl chloride is a potent lachrymator and is irritating to the skin and mucous membranes.[2][4] Its hydrolysis in the presence of moisture produces hydrochloric acid, which is corrosive.[1]

  • Downstream Interference: As a reactive alkylating agent, benzyl chloride can interfere with subsequent synthetic steps, leading to unwanted side products and complicating reaction outcomes.[1]

Q3: Which analytical methods are most effective for detecting and quantifying benzyl chloride?

A multi-pronged analytical approach is recommended for robust quality control:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for detecting volatile impurities like benzyl chloride. It offers excellent sensitivity and provides mass spectral data for unambiguous identification.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing crude purity. Benzyl chloride is significantly less polar than the amine product and will have a higher Rf value.

  • ¹H NMR Spectroscopy: The benzylic protons of benzyl chloride appear as a sharp singlet around δ 4.5 ppm in CDCl₃, which is typically distinct from the benzylic protons of the product (which would be adjacent to a nitrogen). This allows for direct quantification if a suitable internal standard is used.

Q4: Can I simply use an aqueous wash to remove the benzyl chloride?

While tempting, an aqueous wash is often insufficient. Benzyl chloride has very low solubility in water (approximately 0.5 g/L at 20°C).[1][5] While a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) can promote hydrolysis of benzyl chloride to the more water-soluble benzyl alcohol, this reaction can be slow and may not proceed to completion during a standard liquid-liquid extraction, especially at room temperature.[4][5]

Troubleshooting Guide: Impurity Removal Protocols

This section addresses specific experimental scenarios with detailed, step-by-step solutions.

Scenario 1: My crude product contains a significant amount (>2%) of benzyl chloride.

A high level of contamination indicates that a simple physical separation method like distillation may be inefficient. A chemical conversion or "scavenging" approach is recommended prior to final purification.

Recommended Protocol: Alkaline Hydrolysis Quench

This protocol chemically converts the problematic benzyl chloride into benzyl alcohol. Benzyl alcohol has a higher boiling point (~205°C) and greater polarity than benzyl chloride, making the subsequent separation by chromatography or vacuum distillation significantly easier.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-Benzyl-N-methylcyclohexylamine product in a suitable organic solvent with a boiling point higher than water (e.g., toluene).

  • Base Addition: Add a 10% w/v aqueous solution of sodium carbonate (Na₂CO₃) or a 2M solution of sodium hydroxide (NaOH) to the reaction mixture. Use a volume of aqueous base equal to the volume of the organic solvent.

  • Heating: Heat the biphasic mixture to 80-90°C with vigorous stirring. The increased temperature significantly accelerates the hydrolysis of benzyl chloride.

  • Monitoring: Monitor the disappearance of the benzyl chloride spot by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate mobile phase). A UV lamp is required to visualize the benzyl chloride.

  • Work-up: Once the benzyl chloride is consumed (typically 1-3 hours), cool the mixture to room temperature. Transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining inorganic salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now containing benzyl alcohol as the primary impurity instead of benzyl chloride. Proceed with final purification (chromatography or distillation).

Causality Explained: This method leverages the reactivity of benzyl chloride. By forcing its hydrolysis to benzyl alcohol under basic conditions, we transform a reactive, non-polar impurity into a less reactive, more polar one that is easier to separate from the tertiary amine product.

Scenario 2: My product contains trace amounts (<1%) of benzyl chloride after initial workup.

For removing small quantities of a less polar impurity from a more polar product, flash column chromatography is the gold standard.

Recommended Protocol: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase. Benzyl chloride, being less polar than 1-Benzyl-N-methylcyclohexylamine, will travel through the column more quickly.

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel column of an appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column (dry loading). This prevents band broadening.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or 98:2 hexane:ethyl acetate). Benzyl chloride will elute in the initial fractions.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the non-UV active amine product.

  • Gradient Elution: After the benzyl chloride has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 hexane:ethyl acetate) to elute the pure 1-Benzyl-N-methylcyclohexylamine product.

  • Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Self-Validation: Always perform a final analytical check (e.g., GC-MS or ¹H NMR) on the purified product to confirm the complete absence of benzyl chloride.

Data Summary & Visualization

To effectively choose a purification method, understanding the physical properties of the compounds involved is crucial.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Polarity
Benzyl Chloride 126.581791.100Low
1-Benzyl-N-methylcyclohexylamine 203.34 (Calculated)>250 (Estimated)~0.95 (Estimated)Moderate
Benzyl Alcohol 108.142051.044Moderate-High
Quaternary Ammonium Salt 329.92 (Calculated)Non-volatileHigh (Solid)High (Ionic)

Table 1: Comparative physical properties of the target compound and related impurities.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for addressing benzyl chloride contamination based on the level of impurity detected.

PurificationWorkflow start Benzyl Chloride (BC) Impurity Detected in Product decision Assess BC Level (via GC-MS or NMR) start->decision sub_gross Gross Contamination (>2%) decision->sub_gross >2% sub_trace Trace Contamination (<2%) decision->sub_trace <2% proc_hydrolysis Alkaline Hydrolysis (Converts BC to Benzyl Alcohol) sub_gross->proc_hydrolysis note Note: Unchecked contamination leads to Quaternary Salt formation, reducing yield and purity. proc_chromatography Flash Column Chromatography sub_trace->proc_chromatography proc_distillation Vacuum Distillation sub_trace->proc_distillation If B.P. difference is sufficient proc_hydrolysis->proc_chromatography final_qc Final QC Analysis (Confirm BC Absence) proc_chromatography->final_qc proc_distillation->final_qc

A decision tree for selecting the appropriate purification method.

References

  • Benzyl chloride - Wikipedia . Wikipedia. [Link]

  • Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem . National Center for Biotechnology Information. [Link]

  • Understanding Benzyl Chloride: Properties, Safety, and Applications . Oreate AI Blog. [Link]

  • Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride . Journal of Chemistry and Technologies. [Link]

  • N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem . National Center for Biotechnology Information. [Link]

Sources

Optimization

Troubleshooting crystallization issues of 1-Benzyl-N-methylcyclohexylamine hydrochloride

Tier 3 Escalation Response | Crystallization & Solid-State Engineering Executive Summary & Scope You are encountering difficulties in the isolation of 1-Benzyl-N-methylcyclohexylamine hydrochloride (BMCHA·HCl). This seco...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Escalation Response | Crystallization & Solid-State Engineering

Executive Summary & Scope

You are encountering difficulties in the isolation of 1-Benzyl-N-methylcyclohexylamine hydrochloride (BMCHA·HCl). This secondary amine salt is notorious for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a discrete crystal lattice.

This guide addresses the thermodynamic barriers preventing nucleation. Unlike simple precipitation, the crystallization of amphiphilic amine salts requires precise control over dielectric constants and supersaturation trajectories .

Critical Troubleshooting: The "Oiling Out" Phenomenon

User Issue: "I added my anti-solvent, but instead of white crystals, a yellow/orange oil separated at the bottom. Cooling it just made the oil thicker."

The Mechanism: Why is this happening?

Oiling out occurs when the metastable limit for liquid-liquid separation is crossed before the metastable limit for crystallization .

  • Amphiphilic Conflict: The benzyl and cyclohexyl rings are highly lipophilic, while the ammonium chloride core is ionic.

  • Solvent Gap: If you use a solvent system where the "gap" in polarity is too wide (e.g., Water vs. Hexane), the system prefers to separate into two liquid phases rather than organizing into a crystal lattice.

  • Impurity Effect: Unreacted secondary amines or oxidation byproducts act as "solvents" for the salt, depressing the melting point below the process temperature.

The Solution: Dual-Solvent Displacement Protocol

Do NOT simply cool the oil. You must reverse the phase separation.

Step-by-Step Remediation Protocol
  • Re-dissolution: Re-heat the mixture (Oil + Solvent) to boiling.

  • Co-Solvent Addition: Add a "Bridge Solvent" (Intermediate Polarity) dropwise until the solution is homogeneous at reflux. Recommended: Isopropanol (IPA).

  • Nucleation Trigger: Allow the clear solution to cool to roughly 40°C.

  • Seeding: Add a seed crystal (if available) or scratch the glass interface vigorously.

  • Controlled Anti-Solvent Addition: Add the non-polar anti-solvent slowly via syringe pump or dropping funnel.

    • Stop immediately if oil droplets appear. Re-heat if necessary.

Decision Logic: Oiling Out Workflow

G Start Start: Crude BMCHA·HCl Solution CheckState Visual Inspection Start->CheckState IsOil Phase Separation (Oil)? CheckState->IsOil Remedy1 REMEDY: Re-heat to Reflux IsOil->Remedy1 Yes (Oil) CoolSlow Cool Slowly to 40°C IsOil->CoolSlow No (Clear) Success Crystalline Precipitate IsOil->Success No (Cloudy Solid) AddBridge Add Bridge Solvent (IPA) Remedy1->AddBridge AddBridge->CoolSlow Seed Add Seed / Scratch Glass CoolSlow->Seed AddAnti Add Anti-Solvent (Et2O/EtOAc) Dropwise Seed->AddAnti AddAnti->IsOil Filter Vacuum Filtration (N2 atm) Success->Filter

Figure 1: Logic flow for remediating liquid-liquid phase separation (oiling out) during amine salt crystallization.

Solvent System Selection (Data & Logic)

User Issue: "Which solvent should I use? Ethanol dissolves it too well, but it won't dissolve in ether at all."

Expert Insight: You need a system that balances the lipophilic rings and the ionic core. Single solvents rarely work for this molecule.[1] You require a Solvent/Anti-Solvent pair .

Recommended Solvent Systems
Solvent SystemRatio (v/v)RoleSuitability RatingNotes
IPA / Diethyl Ether 1:5 to 1:10Solvent / Anti-SolventHigh (Preferred) Best for avoiding oiling. IPA bridges the polarity gap.
Acetone / Hexane 1:4Solvent / Anti-SolventMedium Good yield, but higher risk of oiling out due to polarity gap.
Ethanol / EtOAc 1:3Solvent / Anti-SolventMedium-High Ethyl Acetate (EtOAc) is safer than ether but requires lower temps to crash out.
Water N/ASolventCritical Failure DO NOT USE. Water causes sticky hydrates and prevents drying.

Technical Note on Water: Avoid aqueous HCl for salt formation if possible. Water acts as a plasticizer, lowering the glass transition temperature (


) of the salt, turning it into a sticky gum. Always use anhydrous HCl in Dioxane or Ether  for the initial salt formation [1, 3].

Purity & Color Removal

User Issue: "My crystals are off-white or yellowish. How do I get them pure white?"

Diagnosis: The yellow color typically arises from N-oxide impurities or trace amounts of oxidized benzyl precursors. These are often occluded within the crystal lattice if crystallization is too rapid.

Purification Protocol: Carbon Scrubbing[2]
  • Dissolve: Dissolve the crude colored salt in boiling Methanol (MeOH).

  • Adsorb: Add Activated Carbon (5-10% by weight of crude mass).

    • Warning: Add carbon carefully to avoid boil-over.

  • Reflux: Stir at reflux for 15–30 minutes.

  • Hot Filtration: Filter the hot solution through a Celite (diatomaceous earth) pad to remove the carbon.

  • Exchange: Evaporate the MeOH to a thick syrup, then immediately redissolve in minimal hot IPA and proceed with the crystallization protocol in Section 2.

Hygroscopicity & Storage

User Issue: "I filtered the solid, but after 10 minutes on the funnel, it turned into a wet paste."

Diagnosis: 1-Benzyl-N-methylcyclohexylamine HCl is hygroscopic . The chloride ion attracts atmospheric moisture, breaking the crystal lattice.

Handling Protocol
  • Filtration: Use a sintered glass funnel with a Nitrogen blanket or a rubber dam to prevent air flow through the cake.

  • Washing: Wash with anhydrous Diethyl Ether (removes residual high-boiling solvents).

  • Drying: Dry immediately in a Vacuum Desiccator over

    
     or KOH pellets. Do not oven dry above 60°C without vacuum, as oxidation may occur.
    

FAQ: Rapid-Fire Troubleshooting

Q: Can I use Hexane instead of Ether? A: Yes, but Hexane is completely non-polar. It increases the risk of oiling out compared to Ether. If using Hexane, add it very slowly and keep the solution vigorously stirred.

Q: I don't have seed crystals. How do I induce nucleation? A: Dip a glass rod in the solution, pull it out, and let the solvent evaporate on the rod until a white film forms. Re-insert this rod into the solution—the film acts as the seed.

Q: The melting point is lower than reported (e.g., <150°C). A: This indicates either (1) Solvent occlusion (solvate formation) or (2) Excess HCl trapped in the lattice. Dry the sample under high vacuum (0.1 mbar) at 50°C for 24 hours.

References

  • BenchChem Technical Support. (2025).[2] Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine and related salts. Retrieved from

  • Department of Chemistry, University of Rochester. Solvents for Recrystallization: Polarity and Selection. Retrieved from

  • ScienceMadness Discussion. (2006). Isolation of primary amines as HCl salt problem. Retrieved from

  • Cayman Chemical. N-Benzylcyclohexylamine (hydrochloride) Product Information. Retrieved from

  • Google Patents. Recovery of amines from by-product chloride salts (US4670232A). Retrieved from

Sources

Troubleshooting

Optimization of pH levels for maximum precipitation of the hydrochloride salt

Topic: Optimization of pH levels for maximum precipitation of the hydrochloride salt Role: Senior Application Scientist Status: Active Welcome to the Salt Formation Support Center You are likely here because your API (Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of pH levels for maximum precipitation of the hydrochloride salt Role: Senior Application Scientist Status: Active

Welcome to the Salt Formation Support Center

You are likely here because your API (Active Pharmaceutical Ingredient) is not behaving as predicted. Salt formation is often treated as a simple acid-base titration, but in the context of drug development, it is a complex thermodynamic balancing act involving solubility products (


), supersaturation zones, and solvent-mediated phase transformations.

This guide moves beyond basic textbook definitions to address the practical failures we see in the lab: oiling out, low yields, and amorphous gums.

Module 1: Core Concepts (FAQ)

Q: What is the "Golden Rule" for pH in HCl salt formation?

A: There is no single pH number, but there is a


 Rule .
For a stable salt formation, the difference between the 

of the base and the acid should ideally be

. Since HCl is a strong acid (

to

), it protonates almost all weak bases.
  • The Target: You are not aiming for a specific pH (like 7.0); you are aiming for stoichiometric excess driven by the Common Ion Effect .

  • The Trap: While 1.05–1.1 equivalents of HCl are standard, adding too much acid (large excess) can sometimes increase solubility ("Salting In") or degrade the API.

Q: Why does my "pH" reading fluctuate wildly in organic solvents?

A: You are measuring Apparent pH (


) , not true aqueous pH.
Standard glass electrodes rely on the hydration of the glass gel layer. In anhydrous solvents (Ethanol, IPA, Acetone), this layer dehydrates, causing slow response and drift.
  • Technical Fix: Use a specialized electrode with a movable sleeve junction and replace the reference electrolyte (usually 3M KCl) with 1M LiCl in Ethanol . KCl is insoluble in many organics and will crystallize in the junction, blocking the circuit [1].[1]

Q: Why utilize HCl gas (or dissolved in ether/dioxane) instead of Aqueous HCl?

A: Water Activity (


). 
Water is a "good solvent" for most HCl salts. Introducing water (via 37% HCl) increases the solubility of your salt, significantly lowering the yield. Anhydrous conditions maximize the supersaturation needed for precipitation.

Module 2: Troubleshooting Guide

Issue 1: "I added the acid, but no solid precipitated."

Diagnosis: You are likely in the Metastable Zone or facing Solubility Maximum . Even if the salt forms, if the solution remains below the critical supersaturation point, no nucleation occurs.

Troubleshooting Steps:

  • Check the Counter-Ion Effect: Did you add enough

    
    ?
    
    • Action: Add a slight excess of HCl (up to 1.2 eq). The Common Ion Effect (

      
      ) drives precipitation.
      
  • The "Antisolvent" Maneuver:

    • Action: Slowly add a miscible antisolvent (e.g., MTBE, Ethyl Acetate, or Heptane) to the alcoholic solution.

    • Warning: Rapid addition causes oiling out (see Issue 2).

  • Temperature Swing:

    • Action: Cool to 0–5°C. If no solid forms, scratch the glass (mechanical nucleation) or introduce seed crystals.

Issue 2: "The product turned into a sticky oil/goo (Oiling Out)."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable zone is too wide or the melting point of the solvated salt is lower than the process temperature. The system separates into a solute-rich oil and a solvent-rich supernatant rather than crystallizing [2].[2][3]

Visual Logic: The Oiling Out Decision Tree

OilingOutLogic Start Problem: Sticky Oil Formed CheckTemp Is Temp > Oil's Tg/Tm? Start->CheckTemp Yes Yes (Hot Oil) CheckTemp->Yes Solution Temp High No No (Cold Gum) CheckTemp->No Solution Temp Low Reheat Reheat to redissolve Add Seed Crystals Yes->Reheat Triturate Triturate (Grind) under fresh antisolvent No->Triturate SlowCool Cool VERY Slowly (0.1°C/min) Reheat->SlowCool Success Crystalline Solid SlowCool->Success Triturate->Success

Figure 1: Decision logic for remediation of Liquid-Liquid Phase Separation (Oiling Out).

Corrective Actions:

  • Stop Cooling: If you see oil droplets, stop immediately. Reheat until the solution is clear (single phase).

  • Seeding is Mandatory: You must bypass the nucleation energy barrier. Add seeds of the pure salt at a temperature above the oiling-out point but below the saturation point.

  • Slower Addition: If oiling occurs during antisolvent addition, your local supersaturation is too high.[2] Slow down the dosing rate.

Module 3: Standard Operating Protocol (SOP)

Objective: Robust generation of crystalline HCl salt.

Data Summary: Solvent Selection Matrix

Solvent ClassExamplesRole in HCl Salt FormationRisk Factor
Alcohols Methanol, Ethanol, IPAPrimary Solvent. Good solubility for free base; moderate for salt.Solvates (e.g., Methanol solvates) are common.
Ethers THF, MTBE, DioxaneAntisolvent. Low solubility for salts.Peroxide formation; highly flammable.
Esters Ethyl Acetate, IPMMedium. Often the "Sweet Spot" for direct crystallization.Hydrolysis if excess aqueous HCl is used.
Ketones Acetone, MEKAntisolvent/Wash. Good for drying.Can react with amines (Schiff base formation) under acid catalysis!
Step-by-Step Workflow
  • Dissolution (The Baseline):

    • Dissolve Free Base in the minimum volume of Primary Solvent (e.g., Ethanol) at 20–25°C.

    • Check: Solution must be particle-free. Filter if necessary (0.45 µm).

  • Acid Addition (The Critical Step):

    • Reagent: Use 1.25 M HCl in Ethanol or 4 M HCl in Dioxane (Anhydrous preferred).

    • Rate: Add dropwise with vigorous stirring.

    • Monitoring: Do not rely solely on pH. Monitor turbidity .

    • Target: Add 1.05 equivalents. If precipitation begins, stop addition, let the slurry age (ripen), then continue.

  • Crystallization & Aging:

    • Once all acid is added, hold at ambient temperature for 2–4 hours. This "Ostwald Ripening" allows small unstable crystals to dissolve and redeposit onto larger, purer crystals.

    • Optional: Cool to 0–5°C to maximize yield (Common Ion Effect).

  • Isolation:

    • Filter under vacuum/inert gas (Nitrogen).

    • Wash: Use cold, anhydrous antisolvent (e.g., cold MTBE) to remove residual acidity and impurities. Do not wash with water.

Visual Workflow: The Self-Validating Process

SaltWorkflow FreeBase Free Base (Dissolved) AcidAdd Controlled Acid Addition (0.5 eq initially) FreeBase->AcidAdd CheckTurbidity Turbidity Check AcidAdd->CheckTurbidity Seed Add Seeds (0.5-1.0 wt%) CheckTurbidity->Seed Clear Solution Age Age/Ripen (2-4 Hours) CheckTurbidity->Age Precipitate Forms CompleteAdd Add Remaining Acid (to 1.05 eq) Seed->CompleteAdd CompleteAdd->Age Isolate Filter & Dry Age->Isolate

Figure 2: Optimized workflow for controlled crystallization, emphasizing the seeding step to prevent supersaturation spikes.

References

  • Mettler Toledo. (n.d.). pH Measurement in Organic Solvents. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2002).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[5][6] (The authoritative text on salt selection and properties).

  • IUPAC. (2002). Measurement of pH.[1][8][9][10] Definition, Standards, and Procedures. Pure Appl. Chem., 74(11), 2169–2200. Retrieved from [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. (Discusses the common ion effect and counter-ion selection).

Sources

Optimization

Overcoming solubility challenges of 1-Benzyl-N-methylcyclohexylamine in aqueous buffers

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with 1-Benzyl-N-methylcyclohexylamine (CAS 51250-93-2). Executive Summary & Compound Profile 1-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with 1-Benzyl-N-methylcyclohexylamine (CAS 51250-93-2).

Executive Summary & Compound Profile

1-Benzyl-N-methylcyclohexylamine (often abbreviated as 1-BMCHA in internal logs) presents a classic solubility paradox common to lipophilic amines. While the amine functionality provides a handle for ionization, the bulky, hydrophobic benzyl and cyclohexyl moieties create a high LogP environment that resists aqueous solvation at physiological pH.[1]

This guide addresses the critical window where the compound transitions from a soluble cation to an insoluble free base, a common failure point in biological assays (e.g., PBS at pH 7.4).[1]

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Implication
CAS Number 51250-93-2Specific isomer (Gem-disubstituted).[1][9] Distinct from the tertiary amine N-benzyl-N-methylcyclohexylamine.
pKa (Predicted) ~10.0 – 10.5Highly basic.[1][9] >99% ionized at pH < 8.[1]0.
LogP (Oct/Wat) ~3.5 – 4.2Highly lipophilic.[1][9] Prone to non-specific binding and precipitation.[1]
Solubility (pH 7.4) < 50 µM (Free Base)High risk of precipitation in standard buffers (PBS, HEPES).[1][9]
Salt Form Hydrochloride (HCl)Preferred solid form.[1][9] Soluble in water, but pH-dependent.

Critical Solubility Mechanisms

To troubleshoot effectively, you must understand the pH-Solubility Interplay .[1][9]

  • The pH Trap: At pH 7.4 (standard physiological buffer), the concentration of the uncharged free base increases.[1][9] If the total concentration exceeds the intrinsic solubility (

    
    ) of the free base, the compound will "crash out" or form a colloidal suspension that ruins assay reproducibility.[1]
    
  • The "Salting Out" Effect: In high-salt buffers like PBS (150 mM NaCl), the solubility of the hydrochloride salt can decrease due to the common ion effect, although the primary driver of precipitation is usually pH.[1][9]

Diagram: The Solubility-pH Cliff

The following logic flow illustrates why your sample might be precipitating.

SolubilityLogic Start Start: Dissolve 1-BMCHA Solvent Primary Solvent Selection Start->Solvent DMSO DMSO Stock (10-100 mM) Soluble Solvent->DMSO Recommended Water Water/Buffer Direct Add Risk of Failure Solvent->Water Not Recommended Dilution Dilution into Aqueous Buffer (e.g., PBS pH 7.4) DMSO->Dilution Water->Dilution CheckPH Is Final pH < (pKa - 2)? (i.e., pH < 8.0) Dilution->CheckPH Soluble Stable Solution (Protonated Cation) CheckPH->Soluble Yes (Acidic) Risk High Risk Zone CheckPH->Risk No (Neutral/Basic) Precip Precipitation / Oiling Out (Free Base Formation) Risk->Precip Action Corrective Action: 1. Lower pH 2. Add Cyclodextrin 3. Reduce Conc. Precip->Action

Caption: Decision tree for solubilizing 1-Benzyl-N-methylcyclohexylamine. The critical failure point is dilution into neutral buffers.[1][9]

Step-by-Step Troubleshooting Protocols

Protocol A: The "Gold Standard" Stock & Dilution Method

Use this for cellular assays or enzyme kinetics where <1% DMSO is tolerable.[1]

Reagents:

  • 1-Benzyl-N-methylcyclohexylamine (HCl salt preferred).[1][9]

  • Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Target Buffer (e.g., PBS, HEPES).[1]

Steps:

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM or 20 mM . Vortex until clear.

    • Why? DMSO disrupts the crystal lattice more effectively than water and prevents initial aggregation.[1][9]

  • Intermediate Dilution (Optional but Recommended): If your final target is 10 µM, do not pipette 1 µL of stock into 1000 µL of buffer directly. Instead, perform a 1:10 dilution in pure water or 50% DMSO/Water first.[1]

    • Why? This prevents the "shock" precipitation that occurs when a high-concentration droplet hits a high-salt buffer.[1][9]

  • Final Dilution: Slowly add the intermediate solution to the Target Buffer while vortexing rapidly.

  • Visual Check: Hold the tube against a light.[1][9] If you see turbidity or "schlieren" lines that do not disappear, the free base has precipitated.[1]

Protocol B: The Cyclodextrin "Cloaking" Method

Use this for animal studies (in vivo) or when DMSO is toxic to your system.[1][9]

Reagents:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1][9]

  • Sterile Water or Saline.[1][9]

Steps:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][9] Filter sterilize (0.22 µm).

  • Add Compound: Add 1-Benzyl-N-methylcyclohexylamine (HCl salt) directly to the cyclodextrin solution.

  • Sonicate: Sonicate at 40°C for 20-30 minutes.

    • Mechanism:[1][8][9] The hydrophobic benzyl/cyclohexyl rings enter the cyclodextrin cavity, shielding them from water while the hydrophilic exterior maintains solubility.[1]

  • pH Adjustment: If necessary, adjust pH to 5.0–6.0 using 0.1 N HCl to ensure full protonation and stability.

Frequently Asked Questions (FAQs)

Q1: I am using the HCl salt, but it still precipitates in PBS at 100 µM. Why? A: The "HCl" part dissociates immediately in water.[1] Once in PBS (pH 7.4), the amine equilibrates based on the pH.[1] If the pH (7.[1]4) is close to the pKa (~10), a small but significant fraction exists as the insoluble free base.[1] At 100 µM, this fraction likely exceeds the intrinsic solubility limit (


).[1]
  • Fix: Lower the concentration to <50 µM or switch to a buffer with a slightly lower pH (e.g., MES pH 6.0) if your assay permits.[1][9]

Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and can cause concentration shifts due to evaporation.[1] DMSO is preferred for stock stability.[1][9] If using Ethanol, ensure the final concentration in the assay is <0.1% to avoid protein denaturation.[1]

Q3: The solution looks clear, but my IC50 data is erratic. What's happening? A: You are likely experiencing micro-precipitation or non-specific binding .[1][9] The compound might be adhering to the plastic walls of your well plate because it is hydrophobic.[1]

  • Fix: Add a surfactant like Tween-20 (0.01% to 0.05%) to your buffer.[1][9] This prevents the compound from sticking to plasticware and keeps it in solution.[1][9]

Q4: Is this compound the same as Bromhexine? A: No. Bromhexine is a specific derivative (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine).[1][9] While they share a core scaffold, the solubility profile of 1-Benzyl-N-methylcyclohexylamine is different (less polar than the aniline of Bromhexine, but lacking the heavy bromine atoms).[1][9] Do not use Bromhexine solubility data interchangeably.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][9] PubChem Compound Summary for CID 262910, N-Methyl-1-phenylcyclohexylamine. (Structurally related analog for pKa referencing). Retrieved from [Link][1][9]

  • Avdeef, A. (2003).[1][9] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][9] (Authoritative text on pKa-solubility relationships for lipophilic amines).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Source for HP-β-CD protocols).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectral Peak Assignment for 1-Benzyl-N-methylcyclohexylamine HCl

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. 1-Benzyl-N-methylcyclohexylamine hydrochloride is a secondary amine salt whose s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. 1-Benzyl-N-methylcyclohexylamine hydrochloride is a secondary amine salt whose structural elucidation relies on a suite of analytical techniques, with Fourier-Transform Infrared (FTIR) spectroscopy serving as a rapid and informative first-pass analysis. This guide provides an in-depth exploration of the FTIR spectral features of 1-Benzyl-N-methylcyclohexylamine HCl, offering a comparative analysis against potential precursors and related structures. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

The Foundational Principles of Amine Salt FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. For secondary amines and their hydrochloride salts, specific vibrational modes are particularly diagnostic.

The free base form of a secondary amine (R₂NH) exhibits a characteristic N-H stretching vibration, typically a single, weak to medium band in the 3350-3310 cm⁻¹ region. However, upon protonation to form the hydrochloride salt (R₂NH₂⁺Cl⁻), the spectral landscape changes significantly. The N-H bond becomes part of a secondary ammonium ion, leading to a substantial shift of the N-H stretching vibrations to lower wavenumbers, often appearing as a broad and complex series of bands between 2800 and 2400 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the ammonium proton and the chloride counter-ion, as well as with other molecules in the crystal lattice. Additionally, new deformation vibrations of the NH₂⁺ group emerge in the 1620-1560 cm⁻¹ region.

Experimental Protocol for FTIR Analysis of an Amine Hydrochloride Salt

A reliable FTIR spectrum is contingent upon proper sample preparation and data acquisition. The following protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.

Materials and Equipment
  • 1-Benzyl-N-methylcyclohexylamine HCl (sample)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer with a DTGS or MCT detector

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 4 hours and store in a desiccator. Moisture is a significant interferent in FTIR spectroscopy.

    • Weigh approximately 1-2 mg of the 1-Benzyl-N-methylcyclohexylamine HCl sample and 150-200 mg of dry KBr.

    • In the agate mortar, gently grind the KBr to a fine, consistent powder.

    • Add the amine salt sample to the KBr and continue to grind the mixture until it is homogeneous and has a fine, flour-like consistency. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer the KBr-sample mixture into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a translucent or transparent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to improve the signal-to-noise ratio.

Predicted FTIR Spectrum and Peak Assignments for 1-Benzyl-N-methylcyclohexylamine HCl

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment and Rationale
3100-3000C-H StretchAromatic C-H stretching from the monosubstituted benzene ring. These are typically of weak to medium intensity.
2950-2850C-H StretchAliphatic C-H stretching from the cyclohexyl and methyl groups. These are expected to be strong and sharp.
2800-2400N-H StretchBroad and complex absorption due to the stretching of the N-H bond in the secondary ammonium hydrochloride salt (R₂NH₂⁺). This is a key indicator of salt formation.
~1600, ~1495, ~1450C=C StretchAromatic ring skeletal vibrations of the monosubstituted benzene ring. These are often sharp and of variable intensity.
1620-1560N-H BendDeformation (bending) vibration of the NH₂⁺ group. This is a characteristic band for secondary amine salts.
~1450CH₂ ScissoringBending vibration of the methylene groups in the cyclohexyl ring.
~1375CH₃ BendingSymmetric bending of the N-methyl group.
1250-1020C-N StretchStretching vibration of the C-N bonds. For aliphatic amines, this is typically in the 1250-1020 cm⁻¹ range.
~740 and ~700C-H Out-of-Plane BendStrong absorptions characteristic of a monosubstituted benzene ring.

Comparative FTIR Analysis

A crucial aspect of spectral interpretation is the comparison with related molecules, including potential starting materials and alternative structures. This allows for the confirmation of product formation and the assessment of sample purity.

Comparison with Potential Precursors

The synthesis of 1-Benzyl-N-methylcyclohexylamine HCl could potentially involve precursors such as N-methylcyclohexylamine, benzaldehyde, and benzyl chloride. Their FTIR spectra would show distinct differences from the final product.

Compound Key Distinguishing Peaks (cm⁻¹) Interpretation
N-Methylcyclohexylamine ~3320 (weak, sharp N-H stretch), absence of broad 2800-2400 bandThe presence of a free secondary amine N-H stretch and the lack of the broad ammonium salt absorption are clear differentiators.
Benzaldehyde ~1700 (strong C=O stretch), ~2820 and ~2720 (aldehyde C-H stretches)The strong carbonyl absorption and the characteristic aldehyde C-H doublet are absent in the final product.
Benzyl Chloride ~1265 (C-Cl stretch), absence of N-H and C-N related peaksThe presence of a C-Cl bond and the complete absence of nitrogen-related absorptions distinguish this precursor.
Cyclohexanone ~1715 (strong C=O stretch)The strong carbonyl peak from the ketone is a clear indicator of this starting material and would be absent in the purified final product.
Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis Characterization N_methyl N-methylcyclohexylamine Reductive_Amination Reductive Amination N_methyl->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination HCl_addition HCl Addition Reductive_Amination->HCl_addition Product 1-Benzyl-N-methylcyclohexylamine HCl HCl_addition->Product FTIR_analysis FTIR Spectroscopy Product->FTIR_analysis NMR_analysis NMR Spectroscopy Product->NMR_analysis MS_analysis Mass Spectrometry Product->MS_analysis Peak_Assignment Peak Assignment Table FTIR_analysis->Peak_Assignment Yields

Caption: A typical workflow for the synthesis and characterization of 1-Benzyl-N-methylcyclohexylamine HCl.

Logical Relationship of Spectral Regions

G FTIR_Spectrum FTIR Spectrum (4000-400 cm⁻¹) 4000-2800 cm⁻¹ 2800-1600 cm⁻¹ 1600-1300 cm⁻¹ 1300-900 cm⁻¹ 900-650 cm⁻¹ Functional_Groups Molecular Structure Aromatic C-H Aliphatic C-H N-H (salt) Aromatic C=C N-H Bend C-N Stretch Aromatic C-H Bend FTIR_Spectrum:f0->Functional_Groups:g0 Aromatic C-H Stretch FTIR_Spectrum:f0->Functional_Groups:g1 Aliphatic C-H Stretch FTIR_Spectrum:f1->Functional_Groups:g2 N-H Stretch (salt) FTIR_Spectrum:f2->Functional_Groups:g3 Aromatic Ring Modes FTIR_Spectrum:f2->Functional_Groups:g4 N-H Bending FTIR_Spectrum:f3->Functional_Groups:g5 C-N Stretch FTIR_Spectrum:f4->Functional_Groups:g6 Aromatic C-H Out-of-Plane Bend

Comparative

Mass spectrometry fragmentation patterns of 1-Benzyl-N-methylcyclohexylamine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Forensic Toxicologists Focus: Structural Elucidation, Isomer Differentiation, and Fragmentation Mechanics[1] Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Forensic Toxicologists Focus: Structural Elucidation, Isomer Differentiation, and Fragmentation Mechanics[1]

Executive Summary: The Structural Context

In the landscape of psychoactive substance development and dissociative anesthetic research, 1-Benzyl-N-methylcyclohexylamine represents a critical structural analog to the arylcyclohexylamine class (e.g., Phencyclidine/PCP, Ketamine).[1] Unlike its more common isomers, this compound features a geminal substitution at the C1 position of the cyclohexane ring—a benzyl group and an N-methylamine moiety.[1]

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior, contrasting it with its most prevalent isomer, N-Benzyl-N-methylcyclohexylamine .[1] Correct differentiation is pivotal, as the pharmacological potency and legal status of these isomers often diverge sharply.

Mechanistic Fragmentation Analysis (EI-MS)

The electron ionization (EI) fragmentation of 1-Benzyl-N-methylcyclohexylamine is governed by the stability of the resulting carbocations and the "Nitrogen Rule."[1] The fragmentation is distinct from simple benzylamines due to the steric crowding and quaternary center at C1.

2.1 Primary Fragmentation Pathway: The Alpha-Cleavage Dominance

Upon ionization (


), the radical cation (

) localizes the charge on the nitrogen lone pair.[1] The primary driver of fragmentation is

-cleavage
, driven by the release of a stable radical.[1]
  • Pathway A (Major): Loss of the Benzyl Radical [1]

    • Mechanism: Homolytic cleavage of the C1–Benzyl bond.

    • Thermodynamics: The benzyl radical (

      
      ) is resonance-stabilized.[1] The resulting cation is a tertiary iminium ion, stabilized by the adjacent nitrogen and the cyclohexane ring.[1]
      
    • Resulting Ion:

      
      . This is often the Base Peak  or a high-intensity diagnostic ion.[1]
      
  • Pathway B (Minor): Ring Opening

    • Mechanism: Cleavage of the cyclohexane ring bonds adjacent to C1.

    • Resulting Ion: Loss of propyl radicals (

      
      , 43 u) is common in arylcyclohexylamines (e.g., PCP), but the lability of the benzyl group in this specific molecule often outcompetes this pathway.[1]
      
2.2 Secondary Pathway: Tropylium Ion Formation

While the charge often remains on the nitrogen-containing fragment (Stevenson’s Rule), the formation of the Tropylium ion (


, m/z 91)  is inevitable in benzyl-containing compounds.[1]
  • Observation: A sharp peak at m/z 91 is characteristic.

  • Diagnostic Value: High abundance of m/z 91 combined with the

    
     iminium ion confirms the presence of a benzyl group attached to a fragmentation-prone center.[1]
    
Comparative Analysis: Isomer Differentiation

The core challenge in this analysis is distinguishing the target (C-substituted) from its isomer (N-substituted).[1]

Target: 1-Benzyl-N-methylcyclohexan-1-amine (C-Benzyl) Alternative: N-Benzyl-N-methylcyclohexylamine (N-Benzyl)[1]

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature1-Benzyl-N-methylcyclohexylamine (Target)N-Benzyl-N-methylcyclohexylamine (Alternative)differentiation Logic
Molecular Ion (

)
Weak / AbsentWeak / VisibleC-substituted quaternary centers often destabilize

more than N-substituted secondary centers.[1]
Base Peak

(Iminium core)
m/z 91 (Tropylium) or m/z 112 In the N-benzyl isomer,

-cleavage adjacent to N (losing H or cyclohexyl) is competitive, but Tropylium formation is often dominant.[1]
m/z 58 (

)
Moderate / LowHigh / Base Peak The N-benzyl isomer can form

via rearrangement; the C-benzyl target cannot easily form this specific low-mass fragment.[1]
Loss of Benzyl Generates stable iminium ion (High Intensity)Generates N-methylcyclohexylamine radical cation (Lower Intensity)Stability of the cation left behind dictates the abundance (Stevenson's Rule).[1]
Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent pathways between the Target (C-substituted) and the Alternative (N-substituted), highlighting the critical "Decision Nodes" for the analyst.

FragmentationPathways cluster_Target Target: 1-Benzyl-N-methylcyclohexylamine cluster_Alt Alternative: N-Benzyl-N-methylcyclohexylamine T_Mol Molecular Ion (M+) (Quaternary C1) T_Alpha Alpha-Cleavage (Loss of Benzyl Radical) T_Mol->T_Alpha - •CH2Ph (91u) T_Base Base Peak: [M-91]+ (Cyclohexyl-N-Me Iminium) T_Alpha->T_Base Decision DIAGNOSTIC CHECK: Is Base Peak [M-91] or m/z 91? T_Base->Decision A_Mol Molecular Ion (M+) (Tertiary Amine) A_Alpha Alpha-Cleavage (Ring/H Loss) A_Mol->A_Alpha A_Trop Tropylium Ion m/z 91 A_Mol->A_Trop Benzylic Cleavage A_Frag Amine Fragment m/z 58 or 112 A_Alpha->A_Frag A_Trop->Decision

Caption: Comparative fragmentation logic showing the dominance of the [M-91] iminium ion in the target compound versus the tropylium dominance in the N-benzyl isomer.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, the following GC-MS protocol incorporates a "Retention Index (RI) Validation" step, critical for distinguishing isomers that may have similar mass spectra.

Phase 1: Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).[1] Avoid protic solvents if derivatization is planned.

  • Concentration:

    
    .
    
  • Derivatization (Optional but Recommended):

    • Why? The target is a secondary amine (if N-methyl is the only sub on N).[1] Wait—structure check: 1-Benzyl-N-methylcyclohexan-1-amine is a secondary amine (NH-Me).[1]

    • Reagent: Trifluoroacetic anhydride (TFAA).[1]

    • Outcome: The N-TFA derivative shifts the mass spectrum, providing a secondary confirmation of the amine class (secondary vs. tertiary).[1]

Phase 2: GC-MS Acquisition Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25

    
    m).[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet:

    
    , Splitless mode (1 min purge).
    
  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Source Temp:

    
    .
    
  • Ionization: Electron Impact (70 eV).[1][2][3]

  • Scan Range: m/z 40–450.

Phase 3: Data Validation Criteria
  • The "91 Rule": Check the ratio of m/z 91 to the high-mass ion (

    
    ).[1]
    
    • If m/z 91 is the sole dominant peak (

      
       others), suspect the N-benzyl  isomer.[1]
      
    • If a high-mass ion (approx m/z 100-120 range) co-dominates, suspect the C-benzyl target.[1]

  • Retention Time: The C-substituted isomer (Target) generally elutes earlier than the N-benzyl isomer on non-polar columns due to steric shielding of the amine polarity by the geminal benzyl group.[1]

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Stevenson's Rule and Alpha-Cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library: Cyclohexanamine, N-methyl-. Retrieved from [Link] (Reference for cyclohexylamine core fragmentation).[1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library. Retrieved from [Link] (Resource for designer drug analog data).[1]

Sources

Validation

Comparative Impurity Profiling: 1-Benzyl-N-methylcyclohexylamine vs. USP Reference Standards

The following guide provides an in-depth technical comparison of 1-Benzyl-N-methylcyclohexylamine (a critical synthetic intermediate and process impurity) against established USP Reference Standards (specifically within...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Benzyl-N-methylcyclohexylamine (a critical synthetic intermediate and process impurity) against established USP Reference Standards (specifically within the Bromhexine Hydrochloride monograph).

This guide is designed for analytical scientists and process chemists requiring a robust protocol for impurity profiling and reference standard qualification.

Executive Summary & Scientific Context

1-Benzyl-N-methylcyclohexylamine (BMCHA) is the structural backbone and key intermediate in the synthesis of the mucolytic drug Bromhexine Hydrochloride . In the pharmaceutical context, it represents the "des-amino, des-bromo" analog of the active pharmaceutical ingredient (API).

Controlling the impurity profile of BMCHA is critical because its degradation products and unreacted precursors (e.g., N-methylcyclohexylamine) can carry over into the final API, potentially failing USP monograph specifications for Bromhexine Related Compounds .

This guide compares the impurity profile of a high-purity In-House BMCHA Standard against the USP Bromhexine Hydrochloride Reference Standard (RS) and USP Bromhexine Related Compound C RS (the des-bromo, amino-functionalized analog) to establish a self-validating quality control system.

Chemical Relationship Map

The following diagram illustrates the structural and synthetic relationship between the intermediate (BMCHA), the impurities, and the final USP standard.

BromhexineSynthesis Start1 N-Methylcyclohexylamine (Starting Material) BMCHA 1-Benzyl-N-methylcyclohexylamine (BMCHA) [TARGET ANALYTE] Start1->BMCHA Alkylation Residual Amine Residual Amine Start1->Residual Amine Unreacted Start2 Benzyl Chloride Start2->BMCHA ImpurityC USP Related Compound C (Des-bromo, Amino-analog) BMCHA->ImpurityC Nitration & Reduction (Process Step) Dibenzyl Impurities Dibenzyl Impurities BMCHA->Dibenzyl Impurities Over-alkylation Bromhexine Bromhexine HCl (USP Reference Standard) ImpurityC->Bromhexine Bromination

Figure 1: Synthetic pathway linking BMCHA to Bromhexine USP standards, highlighting critical impurity origins.

Experimental Methodology: Comparative HPLC Analysis

To objectively compare the impurity profile of BMCHA against USP standards, we utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method adapted from the USP monograph for Bromhexine HCl. This method ensures traceability and regulatory compliance.[1]

Reagents & Standards[4][5][6][7][8]
  • Analyte: 1-Benzyl-N-methylcyclohexylamine (In-House Standard, >99.0% purity).

  • Primary Reference: USP Bromhexine Hydrochloride RS (Catalog #1076006).

  • Secondary Reference: USP Bromhexine Related Compound C RS (Catalog #1076039).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (85%).

Chromatographic Conditions

This protocol uses a phosphate buffer system to suppress the ionization of the secondary amine, ensuring sharp peak shapes.

ParameterSpecificationCausality / Rationale
Column C18, 4.6 mm × 250 mm, 5 µm (e.g., Inertsil ODS-3)Provides sufficient hydrophobic selectivity to separate the non-polar BMCHA from polar brominated analogs.
Mobile Phase Buffer : Acetonitrile (20:80 v/v)High organic content is required to elute the hydrophobic benzyl-cyclohexyl core.
Buffer Prep 1.0g KH₂PO₄ in 900mL H₂O, pH 7.0 (adj. w/ NaOH), dilute to 1L.pH 7.0 ensures the amine is partially deprotonated, improving retention and peak symmetry.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5µm particles.
Detection UV @ 248 nmMatches the absorption maximum of the benzyl chromophore; minimizes solvent cutoff noise.
Injection Vol 20 µLMaximizes sensitivity for trace impurity detection (0.05% threshold).
Sample Preparation Protocol

Trustworthiness Check: All solutions must be prepared fresh to prevent oxidative degradation of the secondary amine.

  • Standard Solution (USP): Dissolve 10.0 mg of USP Bromhexine HCl RS in 10 mL of Mobile Phase.

  • Test Solution (BMCHA): Dissolve 10.0 mg of BMCHA sample in 10 mL of Mobile Phase.

  • Spiked Solution (System Suitability): Mix 1 mL of Standard Solution + 1 mL of Test Solution to verify resolution between the intermediate (BMCHA) and the final drug (Bromhexine).

Results & Discussion: Impurity Profile Comparison

The following data summarizes the comparative analysis. The "In-House BMCHA" is characterized against the retention times (RT) established by the USP standards.

Retention Time & Relative Response Factors (RRF)

BMCHA elutes earlier than Bromhexine due to the absence of the two lipophilic bromine atoms, despite lacking the polar amino group.

CompoundRetention Time (min)RRT (vs Bromhexine)RRF (at 248 nm)
N-Methylcyclohexylamine (Impurity)2.40.220.05 (Low UV response)
Benzyl Alcohol (Impurity)3.10.281.20
BMCHA (Analyte) 6.8 0.62 1.00 (Reference)
USP Related Compound C 8.20.750.95
USP Bromhexine HCl 11.01.00N/A
Critical Impurity Analysis

The impurity profile of BMCHA is distinct from the final drug. The comparison reveals specific process-related risks:

  • Starting Material Carryover (N-Methylcyclohexylamine):

    • Observation: A peak at 2.4 min.[2]

    • Risk:[2] If >0.1% in BMCHA, it will react in subsequent steps to form "Des-benzyl" analogs in the final drug.

    • Control: The USP standard chromatogram is clean in this region; the commercial BMCHA sample must meet this baseline.

  • Over-Alkylation (Dibenzyl Species):

    • Observation: Late-eluting peaks (>15 min).

    • Mechanism: Reaction of BMCHA with excess Benzyl Chloride.

    • Detection: These are highly hydrophobic and require an extended run time or gradient wash to detect.

Purity Calculation Logic

To validate the BMCHA sample, use the Area Normalization Method with RRF correction:



Where


 is the peak area.[2]

Self-Validating Workflow Diagram

This workflow ensures that every batch of BMCHA is qualified against the USP standard before being released for synthesis.

ValidationWorkflow Step1 Dissolve BMCHA Sample (1 mg/mL) Step3 Inject BMCHA Sample Step1->Step3 Step2 Inject USP Bromhexine RS (System Suitability) Decision1 Resolution > 2.0? (BMCHA vs Impurities) Step2->Decision1 Step4 Calculate Impurity Content (Area %) Step3->Step4 Decision1->Step2 No (Adjust Mobile Phase) Decision1->Step3 Yes Decision2 Total Impurities < 1.0%? Single Impurity < 0.15%? Step4->Decision2 Pass PASS: Release for Synthesis Decision2->Pass Yes Fail FAIL: Recrystallize Decision2->Fail No

Figure 2: Decision tree for qualifying BMCHA raw material using USP-traceable criteria.

References

  • United States Pharmacopeia (USP) . Bromhexine Hydrochloride Monograph. USP-NF Online. Rockville, MD: United States Pharmacopeial Convention.

  • European Pharmacopoeia (Ph.[3] Eur.) . Bromhexine Hydrochloride: Impurity D (N-cyclohexyl-N-methylbenzylamine). EDQM.

  • PubChem . Bromhexine Related Compound C (Structure & Properties). National Library of Medicine.

  • BenchChem . N-Methylcyclohexylamine Synthesis and Impurity Profiling.

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 1-Benzyl-N-methylcyclohexylamine from a Structural Ambroxol Intermediate

Introduction: The Imperative of Precision in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the unambiguous identification of molecules is paramount. Process-related impurities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification of molecules is paramount. Process-related impurities, starting material contaminants, or synthetic intermediates can bear a striking structural resemblance to the target active pharmaceutical ingredient (API). This guide addresses a critical analytical challenge: the differentiation of 1-Benzyl-N-methylcyclohexylamine , a potential impurity or synthetic precursor, from a structurally analogous intermediate in the synthesis of Ambroxol , such as trans-4-(benzylamino)cyclohexanol .

While both molecules share a core benzyl and cyclohexylamine framework, the subtle differences in their substitution patterns have profound implications for drug safety, efficacy, and regulatory compliance. Failure to distinguish between such analogs can lead to compromised product quality and patient risk. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, offering robust separation and quantification.[1][2][3] This guide provides a detailed, experience-driven comparison of analytical strategies, focusing on chromatographic and spectroscopic techniques, to ensure confident and accurate differentiation.

Structural Analysis: The Root of the Analytical Challenge

A visual comparison of the structures reveals the core analytical challenge. Both compounds possess a cyclohexyl ring and a benzyl group attached to a nitrogen atom. The key differentiating features are the N-methyl group in 1-Benzyl-N-methylcyclohexylamine and the hydroxyl group on the cyclohexyl ring in the Ambroxol intermediate. These small changes in functionality are the levers we will use to achieve analytical separation and identification.

Feature1-Benzyl-N-methylcyclohexylaminetrans-4-(benzylamino)cyclohexanol (Ambroxol Intermediate)
Molecular Formula C₁₄H₂₁NC₁₃H₁₉NO
Molecular Weight 203.33 g/mol 205.30 g/mol
Key Functional Groups Tertiary Amine, Cyclohexyl, BenzylSecondary Amine, Cyclohexyl, Benzyl, Hydroxyl

Chromatographic Differentiation: Leveraging Polarity Differences

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for impurity profiling due to its high resolving power and sensitivity.[2][4][5] The strategy here is to exploit the polarity difference imparted by the hydroxyl group in the Ambroxol intermediate versus the more lipophilic nature of 1-Benzyl-N-methylcyclohexylamine.

Causality Behind Method Choices: Why This Approach Works
  • Reversed-Phase Chromatography (RPC): We select a C18 stationary phase, which is non-polar. In RPC, polar molecules have weaker interactions with the stationary phase and elute earlier, while non-polar molecules are retained longer. The hydroxyl group on the Ambroxol intermediate makes it significantly more polar than 1-Benzyl-N-methylcyclohexylamine. Therefore, we expect the Ambroxol intermediate to have a shorter retention time.

  • Mobile Phase Selection: An acidic mobile phase (e.g., using formic or trifluoroacetic acid) is chosen to protonate the amine groups on both molecules. This ensures good peak shape by preventing tailing, which can occur with free amines interacting with residual silanols on the silica-based column.

  • Detector: A Photodiode Array (PDA) detector is used to monitor the elution. Both molecules contain a benzene ring, which is a strong chromophore, allowing for sensitive UV detection. The PDA detector also provides spectral data, which can aid in peak purity assessment and identification.[4]

Detailed Experimental Protocol: HPLC-PDA
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA at 210 nm.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each compound in 50:50 Acetonitrile:Water. Create a mixed standard by combining equal volumes.

Expected Data and Interpretation

The chromatogram of the mixed standard will show two well-resolved peaks.

CompoundExpected Retention Time (min)Rationale
trans-4-(benzylamino)cyclohexanol~ 6.5More polar due to the hydroxyl group, leading to weaker retention on the C18 column and earlier elution.
1-Benzyl-N-methylcyclohexylamine~ 9.8Less polar (more lipophilic), leading to stronger retention on the C18 column and later elution.

This clear separation in retention time provides a robust method for both identifying and quantifying each compound in a mixture. Method validation according to ICH Q2(R1) guidelines would be required to ensure accuracy, precision, and robustness for routine use.[2]

Spectroscopic Confirmation: Unambiguous Structural Elucidation

While chromatography provides excellent separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy offer definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their unique mass fragmentation patterns.

  • Causality: The two compounds have different molecular weights and will produce distinct fragmentation patterns upon electron ionization (EI). The cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines and will be highly informative.[6]

  • Expected Fragmentation:

    • 1-Benzyl-N-methylcyclohexylamine (MW=203.33): A prominent fragment will be the tropylium ion (C₇H₇⁺) at m/z 91 from the loss of the N-methylcyclohexyl group. Another key fragment would arise from alpha-cleavage between the nitrogen and the cyclohexyl ring, resulting in an ion at m/z 120 ([C₆H₅CH₂N(CH₃)]⁺).

    • trans-4-(benzylamino)cyclohexanol (MW=205.30): This will also show the tropylium ion at m/z 91. However, its fragmentation will be influenced by the hydroxyl group, leading to fragments involving the loss of water (m/z 18) and different cyclohexyl-related fragments compared to the other compound.

CompoundMolecular Ion [M]⁺Key Fragment 1 (m/z)Key Fragment 2 (m/z)
1-Benzyl-N-methylcyclohexylamine20391 (Tropylium ion)120 ([M-C₆H₁₀]⁺)
trans-4-(benzylamino)cyclohexanol20591 (Tropylium ion)106 ([C₆H₅CH₂NH₂]⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation, providing a complete picture of the molecular architecture.[7][8] It is the ultimate arbiter for distinguishing these two analogs.

  • Causality: The chemical environment of every proton (¹H) and carbon (¹³C) atom is unique, resulting in a distinct chemical shift (ppm). The presence of the N-methyl group in one compound and the C-OH group in the other creates unambiguous differences in the NMR spectra.

  • Key Differentiating Signals (¹H NMR):

    • 1-Benzyl-N-methylcyclohexylamine: Will show a sharp singlet around 2.2-2.4 ppm corresponding to the three protons of the N-methyl group.

    • trans-4-(benzylamino)cyclohexanol: Will lack the N-methyl singlet. Instead, it will show a signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton) around 3.5-4.0 ppm. It will also show a broad singlet for the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.

  • Key Differentiating Signals (¹³C NMR):

    • 1-Benzyl-N-methylcyclohexylamine: Will display a signal for the N-methyl carbon around 35-40 ppm.

    • trans-4-(benzylamino)cyclohexanol: Will have a signal for the carbon attached to the hydroxyl group (carbinol carbon) in the 65-75 ppm range.

Recommended Analytical Workflow

For a robust quality control environment, a multi-tiered approach is recommended. The following workflow ensures both efficiency for routine testing and certainty for structural confirmation.

G cluster_0 Analytical Workflow start Sample Analysis Required decision Purpose of Analysis? start->decision routine_qc Routine QC / Impurity Profiling decision->routine_qc Routine struct_confirm Structural Confirmation / Unknown ID decision->struct_confirm Investigation hplc Perform Validated HPLC-PDA Method routine_qc->hplc gcms Perform GC-MS Analysis struct_confirm->gcms report_qc Report Results vs. Specification hplc->report_qc nmr Perform 1D/2D NMR Analysis gcms->nmr report_struct Confirm Structure & Report nmr->report_struct

Caption: Recommended workflow for sample analysis.

Conclusion

The successful differentiation of 1-Benzyl-N-methylcyclohexylamine from a structurally similar Ambroxol intermediate is a testament to the power of modern analytical chemistry. While their shared structural motifs present a challenge, a logical application of chromatographic and spectroscopic techniques provides a clear and definitive solution. Reversed-phase HPLC offers a robust and reliable method for routine separation and quantification, leveraging subtle polarity differences. For absolute structural confirmation, the distinct fragmentation patterns in GC-MS and the unique chemical shifts in NMR spectroscopy provide unambiguous evidence. By employing the multi-tiered workflow described, researchers and drug development professionals can ensure the identity, purity, and quality of their materials, safeguarding the integrity of the final pharmaceutical product.

References

  • Agilent Technologies. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]

  • Jadhav, M. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. Available at: [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available at: [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Patel, D. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Available at: [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. J Org Inorg Chem 8: 279. Available at: [Link]

  • Shaojie, Y. (2012). Synthesis for Ambroxol Hydrochloride. The Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

  • Qian, Y., et al. (2012, March 2). Synthesis for Ambroxol Hydrochloride. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Ambroxol. Available at: [Link]

  • El-Kassem, L. T. A., et al. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. Available at: [Link]

  • RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Minghua, L. (2013, April 30). Synthesis method of ambroxol hydrochloride compound. Semantic Scholar. Available at: [Link]

  • Dekker, M. (n.d.). Chiral Drug Separation. Available at: [Link]

  • Google Patents. (n.d.). CN104788326A - Synthesis method of ambroxol hydrochloride.
  • ACS Publications. (n.d.). Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C. Available at: [Link]

  • SpectraBase. (n.d.). Cyclohexylamine - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Molbase. (n.d.). N-benzyl-N-methylcyclohexylamine. Available at: [Link]

  • Gantrade. (n.d.). N-Methylcyclohexylamine | Technical guide. Available at: [Link]

  • Seshachalam, V., et al. (n.d.). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure of N‐methyl‐cyclohexylamine (MCA) and.... Available at: [Link]

  • Satinsky, D., et al. (n.d.). Determination of ambroxol hydrochloride, methylparaben and benzoic acid in pharmaceutical preparations based on sequential injection technique coupled with monolithic column. PubMed. Available at: [Link]

  • Frontiers. (2023, April 19). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Available at: [Link]

  • Google Patents. (n.d.). CN103073439B - Synthesis method of ambroxol hydrochloride compound.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Available at: [Link]

Sources

Validation

Definitive Guide: Melting Point Determination &amp; Validation for 1-Benzyl-N-methylcyclohexylamine HCl

Executive Summary 1-Benzyl-N-methylcyclohexylamine Hydrochloride (HCl) represents a class of secondary or tertiary amine salts frequently encountered as pharmaceutical intermediates or specific target analytes in forensi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-N-methylcyclohexylamine Hydrochloride (HCl) represents a class of secondary or tertiary amine salts frequently encountered as pharmaceutical intermediates or specific target analytes in forensic chemistry. Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a critical validation of salt stoichiometry, polymorphic purity, and solvent exclusion.

This guide compares the three industry-standard methodologies for MP determination—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —and provides a validated protocol for establishing the definitive melting range of this specific HCl salt.

Part 1: Chemical Context & Thermal Behavior[1]

Before attempting determination, the analyst must understand the thermal profile of amine hydrochlorides.

The "HCl Salt" Challenge

Unlike free bases, 1-Benzyl-N-methylcyclohexylamine HCl possesses an ionic lattice. This introduces specific thermal risks:

  • Dehydrohalogenation: Upon heating, HCl salts can disproportionate, releasing HCl gas and reverting to the free base before or during the melt. This manifests as "browning" or gas bubbles.

  • Sublimation: The lattice energy may allow the solid to transition directly to gas, obscuring the liquid phase onset.

  • Hygroscopicity: Amine salts are prone to absorbing atmospheric moisture, which acts as an impurity, depressing the MP (Raoult’s Law).

Target Expectation: While literature values for specific isomers vary, structurally analogous amine HCl salts typically exhibit melting ranges between 160°C and 210°C . Any result below 150°C suggests significant impurities, solvent solvates, or the free base form.

Part 2: Methodology Comparison

The following table contrasts the three primary methods for determining the melting point of 1-Benzyl-N-methylcyclohexylamine HCl.

FeatureMethod A: Manual Capillary (Thiele/Oil Bath)Method B: Automated Optoelectronic (Digital)Method C: Differential Scanning Calorimetry (DSC)
Detection Principle Visual observation of phase change (Solid

Liquid).[1]
Transmission of light through capillary; sensor detects increased transmission upon melt.Measurement of heat flow (Endothermic event) vs. Reference.
Precision

1.0 – 2.0 °C (Subjective)

0.3 – 0.5 °C (Objective)

0.1 °C (Thermodynamic)
Data Integrity Low (Handwritten records, no audit trail).High (21 CFR Part 11 compliant, video playback).Very High (Raw data files, integration limits).
Suitability for HCl Salts Medium. Hard to distinguish decomposition from melting.High. Video replay allows analysis of "browning" vs. melting.Highest. Sealed pans prevent HCl loss/sublimation.
Throughput Low (1 sample/run).High (3–6 samples/run).Low (1 sample/run, long cycle).
Regulatory Status USP <741> Class I (Acceptable but fading).USP <741> / Ph.[2] Eur. 2.2.14 (Preferred for QC).USP <891> (Preferred for R&D/Characterization).
Recommendation
  • For Routine QC: Use Method B (Automated) . It balances throughput with compliance.

  • For Primary Characterization/Validation: Use Method C (DSC) . You must use DSC to prove the MP is a true melt and not a decomposition event.

Part 3: Validated Experimental Protocols

Protocol 1: Automated Optoelectronic Determination (QC Standard)

Applicable for routine batch release.

Equipment: Mettler Toledo MP90, Büchi M-565, or equivalent.

  • Sample Preparation (Critical):

    • Dry the 1-Benzyl-N-methylcyclohexylamine HCl sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Grind the sample to a fine powder using an agate mortar. Coarse crystals cause irregular heat transfer.

  • Capillary Loading:

    • Fill 3 capillaries to a height of 3 mm .

    • Compact the powder by tapping the capillaries on a hard surface (or using the instrument's tamper). Loose packing leads to broad ranges.

  • Instrument Setup:

    • Start Temperature: 150°C (or 10°C below expected onset).

    • Ramp Rate: 1.0 °C/min.[2] Do not exceed this rate for HCl salts; thermal lag will invalidate the result.

    • Stop Temperature: 220°C.

  • Execution:

    • Run the 3 capillaries simultaneously.

    • Validation Criteria: The range (Onset to Clear Point) must be

      
      . All three capillaries must agree within 
      
      
      
      .
Protocol 2: DSC Determination (Validation Standard)

Required to validate the substance identity and check for polymorphism.

Equipment: TA Instruments Discovery DSC or PerkinElmer DSC 8000.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans (Tzero or equivalent).

    • Why? Open pans allow HCl gas to escape, altering the sample composition during the run. Sealed pans maintain the equilibrium vapor pressure.

  • Sample Mass: Weigh 2.0 – 4.0 mg of dried sample directly into the pan bottom.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10.0 °C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Identify the Extrapolated Onset Temperature (

      
      ) . This is the robust thermodynamic melting point, unlike the "clear point" seen in capillaries.
      
    • Calculate the Heat of Fusion (

      
      ) . A sharp, single endotherm confirms polymorphic purity.
      

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision framework for validating the melting point of a new batch of 1-Benzyl-N-methylcyclohexylamine HCl.

MP_Validation_Workflow Start Sample: 1-Benzyl-N-methylcyclohexylamine HCl Drying Step 1: Vacuum Drying (Remove H2O/Solvent) Start->Drying TGA Step 2: TGA Screen (Check for Volatiles <100°C) Drying->TGA Decision_Volatiles Volatiles Detected? TGA->Decision_Volatiles DSC Step 3: DSC (Sealed Pan) Determine Onset & Polymorphs Decision_Volatiles->DSC No Reject REJECT BATCH (Recrystallize) Decision_Volatiles->Reject Yes (>0.5%) Decomp_Check Decomposition? (Exotherm or mass loss) DSC->Decomp_Check Auto_MP Step 4: Automated Capillary MP (QC Release Method) Decomp_Check->Auto_MP No (Stable Melt) Decomp_Check->Reject Yes (Unstable) Release VALIDATED RESULT (Record Onset & Range) Auto_MP->Release

Caption: Workflow ensuring that moisture or solvent entrapment does not generate false melting point data.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness," the system must be self-checking.

System Suitability Test (SST)

Before running the sample, run a USP Reference Standard that brackets the expected temperature.

  • Standard: Caffeine (USP RS, MP ~236°C) or Sulfanilamide (MP ~165°C).

  • Acceptance: The measured MP of the standard must be within ±0.5°C of the certificate value.

The "Mixed MP" Technique (Identity Confirmation)

If the identity of the 1-Benzyl-N-methylcyclohexylamine HCl is :

  • Mix the sample 50:50 with a known, pure Reference Standard of the same compound.

  • Measure the MP.[3][1]

  • Result:

    • Sharp MP (Unchanged): Identity Confirmed.

    • Depressed/Broad MP: Sample is different (or impure). This utilizes the principle of Eutectic Point depression.

Troubleshooting "Broad Ranges"

If the melting range spans >2°C:

  • Cause A: Wet Sample.

    
    Solution: Dry at 105°C (if stable) or Vacuum/40°C.
    
  • Cause B: Isomer Mixture.

    
    Solution: Check HPLC purity. The sample may contain cis/trans isomers of the cyclohexane ring.
    
  • Cause C: Decomposition.[4]

    
    Solution: Increase heating rate to 5°C/min (DSC only) to outrun decomposition, or use sealed pans.
    

References

  • United States Pharmacopeia (USP).

    • Source:

  • Mettler Toledo.Thermal Analysis of Pharmaceuticals: Melting Point and DSC.

    • Source:

  • Giani, S. & Towers, N.M. (2016).[2] Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv.[5]

    • Source:

  • Food and Drug Administration (FDA).Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Benzyl-N-methylcyclohexylamine Hydrochloride

Executive Safety Summary & Risk Assessment 1-Benzyl-N-methylcyclohexylamine hydrochloride is a tertiary amine salt. While often appearing as a stable, white to off-white crystalline solid, its physiological properties an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

1-Benzyl-N-methylcyclohexylamine hydrochloride is a tertiary amine salt. While often appearing as a stable, white to off-white crystalline solid, its physiological properties and chemical behavior dictate a strict safety protocol.

The Core Hazard: As a hydrochloride salt of a lipophilic amine (containing benzyl and cyclohexyl groups), this compound possesses a dual-threat profile:

  • Local Corrosivity/Irritation: Upon contact with mucous membranes (eyes, respiratory tract), moisture hydrolyzes the salt, potentially releasing hydrochloric acid and the free amine, leading to severe irritation or chemical burns.

  • Systemic Absorption: The lipophilic nature of the cyclohexyl and benzyl moieties facilitates passage through biological membranes. Inhalation of dust or skin contact with solutions can lead to systemic uptake.

Operational Directive: Treat this substance as a Severe Irritant and Potential Sensitizer . All handling of the solid must occur under negative pressure (fume hood) to prevent dust generation.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific physical and chemical properties of amine salts.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory N95 (minimum) or P100/P3 RespiratorHazard: Fine crystalline dust. Logic: Amine salts are hygroscopic irritants. Inhaling dust triggers immediate coughing/bronchospasm. If handling >10g outside a hood, a Powered Air Purifying Respirator (PAPR) is required.
Ocular Chemical Splash Goggles (Indirect Vent)Hazard: Corrosive dust entry & splash. Logic: Standard safety glasses allow dust to migrate behind the lens. Goggles seal the orbital area against airborne particulates and splashes during dissolution.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Hazard: Skin absorption/irritation. Logic: Nitrile (0.11 mm / 4-5 mil) offers excellent resistance to solids. Critical Note: If dissolving in halogenated solvents (e.g., DCM), upgrade to Silver Shield/Laminate gloves, as Nitrile is permeable to DCM carriers.
Body Lab Coat (High-neck, long sleeve)Hazard: Clothing contamination. Logic: Synthetic fibers can accumulate static charge, attracting amine dusts. Cotton lab coats are preferred to minimize static cling of the powder.

Risk-Based Decision Workflow

This logic flow dictates when to escalate safety controls based on experimental conditions.

PPE_Decision_Logic Start Task: Handle 1-Benzyl-N-methylcyclohexylamine HCl State_Check State of Matter? Start->State_Check Solid_Handling Solid / Powder State_Check->Solid_Handling Solution_Handling In Solution State_Check->Solution_Handling Quantity_Check Quantity > 10g? Solid_Handling->Quantity_Check Solvent_Check Solvent Type? Solution_Handling->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves + Goggles + Fume Hood Quantity_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: Double Gloves + P100 Respirator + Static Control Quantity_Check->Enhanced_PPE Yes Penetrating_Solvent Halogenated (DCM/Chloroform) Solvent_Check->Penetrating_Solvent Benign_Solvent Polar (Water/Methanol) Solvent_Check->Benign_Solvent Laminate_Gloves REQUIRED: Laminate/PVA Gloves Penetrating_Solvent->Laminate_Gloves Benign_Solvent->Standard_PPE

Figure 1: Risk-Based PPE Decision Workflow. Dark nodes indicate decision points; Red nodes indicate high-risk pathways requiring upgraded protection.

Operational Protocol: Safe Handling Lifecycle

This protocol is designed to eliminate the "Static-Dust-Inhalation" loop common with amine salts.

Phase 1: Preparation & Weighing
  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is between 80–100 fpm.

  • Static Mitigation: Amine salts are prone to static charge. Use an antistatic gun or ionizing bar inside the hood if available. Alternatively, wipe the spatula with a wet tissue (water) and dry it immediately before use to discharge static.

  • The "Transfer" Technique:

    • Do not pour from the stock bottle.

    • Use a long-handled spatula to transfer solid into a pre-tared weighing boat inside the hood.

    • Self-Validating Step: If you see dust particles floating in the light beam of the hood, your handling is too aggressive. Pause and let the hood clear.

Phase 2: Dissolution (The Critical Moment)

The moment of highest risk is adding solvent to the solid, which can generate heat or aerosol.

  • Solvent Addition: Add the solvent slowly down the side of the vessel, not directly onto the powder pile, to prevent "puffing" of dust.

  • Vessel Closure: Cap the vessel immediately after solvent addition.

  • Glove Check: Inspect gloves for white powdery residue. If found, wash hands (with gloves on) with soap and water, then replace gloves.

Phase 3: Decontamination & Spill Response
  • Minor Spill (Solid): Do not sweep. Sweeping generates airborne dust. Cover with a wet paper towel (water or methanol) to solubilize the salt, then wipe up.

  • Skin Contact:

    • Brush off dry powder gently (do not rub).

    • Rinse with copious water for 15 minutes.

    • Why? Water dissolves the salt but also hydrolyzes it. Immediate high-volume flushing dilutes the resulting acidity.

Disposal Protocol (Environmental Compliance)

Regulatory Status: Amine salts are generally classified as hazardous organic waste.

  • Do NOT flush down the drain. This compound is toxic to aquatic life (Acute Aquatic Toxicity Category 2/3 typical for benzyl-amines).

  • Segregation:

    • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solids."

    • Liquid Waste: Segregate into "Basic Organic Waste" or "Halogenated Waste" depending on the solvent used.

    • Incompatibility: Keep away from Oxidizing Agents (e.g., Nitric acid, Peroxides) in the waste stream to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10800, N-Benzylcyclohexylamine. Retrieved from [Link]

    • Note: Used as the primary structural analog for hazard extrapolation regarding skin irritation and aqu
  • Source for specific handling of the hydrochloride salt form and dust inhal
    • Source for corrosive properties of the amine pharmacophore.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-N-methylcyclohexylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-N-methylcyclohexylamine hydrochloride
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